1,2,4-Tris(trifluoromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-tris(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F9/c10-7(11,12)4-1-2-5(8(13,14)15)6(3-4)9(16,17)18/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPROWPVBAXNOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192538 | |
| Record name | Benzene, 1,2,4-tris(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393-05-5 | |
| Record name | 1,2,4-Tris(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=393-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2,4-tris(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,4-tris(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,2,4-Tris(trifluoromethyl)benzene CAS 393-05-5 properties
An In-Depth Technical Guide to 1,2,4-Tris(trifluoromethyl)benzene (CAS 393-05-5)
Abstract
This compound is a highly fluorinated aromatic compound characterized by the presence of three powerful electron-withdrawing trifluoromethyl groups asymmetrically substituted on a benzene ring. This unique substitution pattern distinguishes it from its more common 1,3,5-isomer, offering a different spatial and electronic profile for chemical synthesis. While specific experimental data for this compound is limited in publicly accessible literature, its structure suggests significant potential as a building block in medicinal chemistry, agrochemicals, and materials science. The trifluoromethyl groups are known to confer desirable properties such as enhanced metabolic stability, increased lipophilicity, and unique electronic characteristics to parent molecules. This guide synthesizes available data and provides expert-driven analysis of its physicochemical properties, reactivity, potential synthetic routes, and applications, providing a foundational resource for researchers and developers interested in this specialized chemical entity.
Introduction: The Significance of Trifluoromethylated Arenes
In the landscape of modern chemical and pharmaceutical development, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is of paramount importance. Its introduction into an aromatic system can dramatically alter the parent molecule's properties. The high electronegativity of fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent, which can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.[1] Furthermore, the lipophilic nature of the -CF3 group can improve a molecule's ability to cross biological membranes, a critical factor in drug efficacy.[2]
Within this context, poly(trifluoromethyl)benzenes serve as fundamental building blocks. While the symmetrically substituted 1,3,5-isomer is well-documented, this compound (CAS 393-05-5) presents a less-explored but equally intriguing scaffold. Its asymmetry provides distinct vectors for functionalization, enabling the design of complex molecules with precisely controlled three-dimensional structures and electronic properties. This guide aims to provide a comprehensive overview of its known characteristics and scientifically-grounded predictions of its behavior to facilitate its use in advanced research applications.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a compound dictate its behavior and potential applications. Below are the core identifiers and known physical properties of this compound.
Caption: Molecular structure of this compound.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 393-05-5 | [3] |
| Molecular Formula | C₉H₃F₉ | [3] |
| Molecular Weight | 282.11 g/mol | [3] |
| InChIKey | Not available |
| Canonical SMILES | C1=C(C=C(C(=C1)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
|---|---|---|
| Physical State | Presumed to be a liquid or low-melting solid at room temperature. | Based on analogous compounds. |
| Boiling Point | Data not available. | Expected to be higher than bis(trifluoromethyl)benzene isomers (b.p. ~114-142 °C).[2][4] |
| Melting Point | Data not available. | |
| Density | Data not available. | Analogous 1,3,5-isomer has a density of 1.514 g/mL.[5][6] |
| Solubility | Insoluble in water; soluble in common organic solvents. | Inferred from its nonpolar, fluorinated structure. |
| XLogP3-AA | 4.6 | Computationally predicted value.[3] |
Note: Much of the experimental physicochemical data for this specific isomer is not present in readily available literature. The values for related isomers are provided for context, but experimental determination for the 1,2,4-isomer is required for definitive characterization.
Chemical Profile and Reactivity
The reactivity of this compound is dominated by the powerful electron-withdrawing nature of its three -CF3 substituents.
-
Electronic Effects : Each trifluoromethyl group exerts a strong negative inductive effect (-I), pulling electron density from the aromatic ring. This deactivates the ring, making it significantly less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. Reactions like nitration, halogenation, or Friedel-Crafts alkylation would require harsh conditions, if they proceed at all.
-
Directing Effects : For any potential EAS reaction, the directing influence of the existing groups is critical. The -CF3 group is a meta-director. In the 1,2,4-substituted ring, the remaining protons are at positions 3, 5, and 6.
-
Position 3: Is ortho to the C2-CF3 and meta to the C1-CF3 and C4-CF3 groups.
-
Position 5: Is meta to the C1-CF3 and C2-CF3 groups and ortho to the C4-CF3 group.
-
Position 6: Is ortho to the C1-CF3, meta to the C2-CF3, and para to the C4-CF3 group. The cumulative deactivating effect makes predicting the major product complex without experimental data, but substitution is expected to be sluggish.
-
-
Nucleophilic Aromatic Substitution (SNAr) : The highly electron-deficient nature of the ring makes it a prime candidate for nucleophilic aromatic substitution, provided a suitable leaving group (e.g., a halogen) is present on the ring.
Plausible Synthetic Methodologies
While specific, detailed protocols for the synthesis of CAS 393-05-5 are not widely published, its synthesis can be logically inferred from established methods for preparing analogous poly(trifluoromethyl)arenes.
Caption: Plausible synthesis via fluorination of a chlorinated precursor.
Method 1: Exhaustive Fluorination of a Trichloromethyl Precursor This is the most industrially relevant and common method for synthesizing benzotrifluorides. The process involves the reaction of a corresponding tris(trichloromethyl)benzene with a fluorinating agent.
-
Starting Material : 1,2,4-Tris(trichloromethyl)benzene is required as the precursor.
-
Reaction : The precursor is treated with a strong fluorinating agent, typically anhydrous hydrogen fluoride (HF), often in the presence of a catalyst like antimony(V) chloride (SbCl₅).[4][7]
-
Conditions : The reaction is typically carried out under high pressure and elevated temperatures in an autoclave.
-
Mechanism : This is a halogen exchange (HALEX) reaction where the chlorine atoms are systematically replaced by fluorine atoms.
-
Workup and Purification : After the reaction, the excess HF is removed, and the crude product is neutralized. Purification is achieved through fractional distillation or chromatography to yield the final this compound.
Potential Applications and Areas of Research
The utility of this compound lies in its role as a specialized chemical intermediate. Its applications, while not yet widely reported, can be extrapolated from the well-established roles of other fluorinated building blocks.
-
Pharmaceutical and Agrochemical Synthesis : As a building block, it can be used to synthesize complex active pharmaceutical ingredients (APIs) and pesticides.[2][8] The asymmetric pattern could be crucial for optimizing ligand-receptor interactions where precise positioning of the bulky, lipophilic -CF3 groups is necessary. The compound's high fluorine content can enhance the efficacy and stability of the final products.[1]
-
Advanced Materials : Fluorinated polymers are renowned for their high thermal stability and chemical resistance.[8] this compound could serve as a monomer or cross-linking agent in the development of specialty polymers, coatings, and insulators for demanding applications, including in the electronics industry.[2]
-
Organic Electronics : The electron-deficient nature of the aromatic core makes it a candidate for creating n-type semiconductor materials for use in organic electronics like organic light-emitting diodes (OLEDs) and organic solar cells.[8]
Spectroscopic Characterization Profile (Predicted)
For unambiguous identification, a combination of spectroscopic techniques is essential. The following are the expected spectral characteristics for this compound.
Table 3: Predicted Spectroscopic Signatures
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Three signals in the aromatic region (likely >7.5 ppm). Each signal will correspond to one proton and will exhibit complex splitting (doublet of doublets, etc.) due to coupling with the other two aromatic protons. |
| ¹³C NMR | Nine distinct signals are expected. Three signals will be quartets with large ¹JCF coupling constants, corresponding to the -CF3 carbons. Six signals will be for the aromatic carbons; those directly attached to the -CF3 groups will also appear as quartets with smaller ²JCF coupling. |
| ¹⁹F NMR | Three distinct signals, each integrating to 3 fluorine atoms. Since the three -CF3 groups are chemically non-equivalent, they should appear as separate singlets (assuming no significant through-space H-F or F-F coupling). |
| Mass Spec (EI) | A strong molecular ion peak (M⁺) at m/z = 282. Common fragmentation patterns would include the loss of a fluorine atom (m/z = 263) and the loss of a trifluoromethyl radical (m/z = 213). |
Safety and Handling
-
General Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[9]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]
-
Flammability : Many related benzotrifluoride compounds are flammable liquids.[4][9][11] Keep away from heat, sparks, open flames, and other ignition sources.[11]
-
Health Hazards : Based on analogous compounds, it may be harmful if swallowed or inhaled and could cause skin and eye irritation.[9][12] Long-term exposure effects are unknown.
Conclusion
This compound represents a valuable yet under-explored tool for chemical innovation. Its highly electron-deficient aromatic core and asymmetric substitution pattern offer unique opportunities for the design of novel pharmaceuticals, agrochemicals, and advanced materials. While a scarcity of published experimental data necessitates careful initial characterization by researchers, its predicted properties and plausible synthetic routes provide a solid foundation for its exploration. As the demand for complex, high-performance fluorinated molecules continues to grow, this compound is poised to become an important building block for scientists and engineers working at the forefront of molecular design.
References
-
Chem-Impex. (n.d.). 1,3,5-Tris(trifluoromethyl)benzene. Retrieved from [Link]
-
NIOSH. (2015). Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. Retrieved from [Link]
-
Australian Department of Health. (2023). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). (Trifluoromethyl)benzene. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1,2-Bis(trifluoromethyl)benzene. Retrieved from [Link]
-
ChemBK. (2024). Benzene, 1,3,5-tris(trifluoromethyl)-. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction. Retrieved from [Link]
-
Airgas. (2021). SAFETY DATA SHEET - 1-Chloro-4-(trifluoromethyl)benzene. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 1,3,5-Tris(trifluoromethyl)benzene. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8). Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3,5-Tris(trifluoromethyl)benzene. Retrieved from [Link]
-
NIST. (n.d.). 1,3,5-Tris(trifluoromethyl)benzene. Retrieved from [Link]
- Google Patents. (n.d.). DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene.
-
Beilstein Journals. (2012). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
-
NIST. (n.d.). Mass spectrum of 1,3,5-Tris(trifluoromethyl)benzene. Retrieved from [Link]
-
NIST. (n.d.). Gas phase ion energetics data for 1,3,5-Tris(trifluoromethyl)benzene. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Bis(trifluoromethyl)benzene. Retrieved from [Link]
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Technical Monograph: Structural & Synthetic Analysis of 1,2,4-Tris(trifluoromethyl)benzene
This technical guide is structured to provide an in-depth analysis of 1,2,4-tris(trifluoromethyl)benzene , a critical fluorinated building block. Unlike its highly symmetric isomer (1,3,5-tris(trifluoromethyl)benzene), the 1,2,4-isomer presents unique steric challenges and spectroscopic signatures essential for advanced drug discovery and materials science.
Part 1: Structural Architecture & Symmetry Analysis
Geometric Constraints and Steric Strain
The this compound molecule (
-
The "Buttressing Effect": The defining structural feature of this isomer is the ortho-interaction between the
groups at positions 1 and 2. The van der Waals radius of a trifluoromethyl group ( ) is significantly larger than that of a hydrogen atom. This proximity induces severe steric strain, forcing the groups to rotate out of the ideal aromatic plane to minimize repulsion. -
Bond Deformation: Unlike the 1,3,5-isomer, where substituents are separated by unsubstituted carbons, the 1,2,4-isomer exhibits bond angle deformation at the ipso-carbons (C1 and C2) to accommodate the bulk.
Symmetry and Point Group Determination
Understanding the symmetry is prerequisite to interpreting spectroscopic data.
-
Idealized Symmetry: If the
groups were freely rotating spheres, the molecule would possess a mirror plane coplanar with the benzene ring. This would suggest symmetry . -
Conformational Reality: Due to the 1,2-steric clash, the
rotors lock into specific conformations (geared rotation). Consequently, the molecule lacks any axis of rotation ( ) or vertical mirror planes ( ). -
Conclusion: The molecule belongs to the
point group (asymmetric) in its ground state, though it is often treated as on the NMR timescale due to rapid rotation of the groups at room temperature.
Visualization: Symmetry Flowchart
Figure 1: Symmetry determination logic distinguishing the 1,2,4-isomer (
Part 2: Spectroscopic Signature (The "Fingerprint")
The most reliable method to validate the synthesis of the 1,2,4-isomer and distinguish it from the 1,3,5-isomer is
Comparative NMR Analysis
Due to the lack of symmetry in the 1,2,4-isomer, all three trifluoromethyl groups are chemically non-equivalent. This contrasts sharply with the 1,3,5-isomer, where all fluorine atoms are equivalent.
| Feature | 1,3,5-Tris( | 1,2,4-Tris( |
| Symmetry | ||
| 1 Singlet ( | 3 Distinct Signals | |
| 1 Singlet (3 equivalent H) | 3 Distinct Signals (AMX or ABC system) | |
| J-Coupling | None (singlet) | Complex |
Validated Chemical Shifts
Based on experimental data for 1,2,4-substituted trifluoromethyl benzenes (derived from cyclotrimerization studies):
-
Signal A (Position 1):
to ppm (Shielded by ortho-neighbor). -
Signal B (Position 2):
to ppm. -
Signal C (Position 4):
ppm (Similar to 1,3,5-isomer, less sterically perturbed).
Note: Exact shifts vary by solvent (
Part 3: Synthetic Pathways & Experimental Protocols
The most robust route to this compound is the Transition-Metal Catalyzed Cyclotrimerization of 3,3,3-trifluoropropyne. This method is preferred over direct trifluoromethylation of benzene due to regioselectivity control.
Experimental Workflow: Rhodium-Catalyzed Cyclotrimerization
This protocol utilizes a Rhodium (Rh) catalyst to trimerize fluoro-alkynes. Note that this reaction produces a mixture of isomers (1,2,4 and 1,3,5), requiring rigorous separation.
Materials:
-
Precursor: 3,3,3-Trifluoropropyne (Gas/Liquid depending on pressure).
-
Catalyst:
(Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate). -
Ligand: BINAP or similar phosphine ligand (to tune regioselectivity).
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
Protocol Steps:
-
Catalyst Activation: In a glovebox (
atmosphere), dissolve (5 mol%) and Ligand (5.5 mol%) in anhydrous DCM (10 mL). Stir for 15 min to generate the active cationic Rh-complex. -
Substrate Addition: Cool the reaction vessel to 0°C. Slowly introduce 3,3,3-trifluoropropyne (via bubbling or condensed liquid addition).
-
Reaction: Seal the vessel (pressure tube) and stir at room temperature for 16–24 hours.
-
Quenching: Vent the excess alkyne carefully into a fume hood. Filter the mixture through a pad of celite to remove the metal catalyst.
-
Purification (Critical): The crude mixture contains both 1,2,4- and 1,3,5-isomers.
-
Technique: Flash Column Chromatography (Silica Gel).[1]
-
Eluent: Pentane/Ether gradient. The 1,3,5-isomer is non-polar and elutes first. The 1,2,4-isomer, having a slight dipole moment due to asymmetry, elutes second.
-
Visualization: Synthesis & Separation Workflow
Figure 2: Synthetic workflow for the generation and isolation of this compound.
Part 4: Pharmaceutical Applications & Bioisosterism[2][3]
The this compound scaffold is not merely a solvent; it is a high-value motif in Drug Discovery.[2][3][4]
Metabolic Stability
The strategic placement of three
Lipophilicity Modulation
The
Bioisosterism
The 1,2,4-tris(
-
Trichlorobenzene (reducing toxicity).
-
Tert-butyl groups (adding metabolic stability).
References
-
Jiang, X., et al. (2016).[5] Regioselective Synthesis of Fluoroalkylated Benzenes via Rhodium-Catalyzed Cyclotrimerization. Royal Society of Chemistry.
-
Soloshonok, V. A., et al. (2025). The Role of Trifluoromethyl Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (PMC).
-
Sigma-Aldrich. (2024). Product Specification: 1,3,5-Tris(trifluoromethyl)benzene (Comparative Data).
-
PubChem. (2025).[6][7] Compound Summary: 1,3,5-tris(trifluoromethyl)benzene.[6][8][9][10] National Library of Medicine.
-
Hovione. (2024). Drug Design Strategies Behind Trifluoromethylated New Chemical Entities.
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- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Whitepaper: Comparative Analysis of Tris(trifluoromethyl)benzene Isomers
This guide provides a comparative technical analysis of the 1,2,4- and 1,3,5-tris(trifluoromethyl)benzene isomers, focusing on their physicochemical distinctions, synthetic pathways, and reactivity profiles relevant to drug discovery and materials science.
Executive Summary
In the landscape of fluorinated aromatic building blocks, 1,3,5-tris(trifluoromethyl)benzene (
Physicochemical & Structural Profile[1][2][3][4]
The fundamental difference between these isomers dictates their behavior in solution and solid-state applications. The 1,3,5-isomer is non-polar due to vector cancellation, whereas the 1,2,4-isomer possesses a significant dipole moment.
Comparative Properties Table
| Property | 1,3,5-Tris(trifluoromethyl)benzene | This compound |
| CAS Number | 729-81-7 | 393-05-5 |
| Symmetry Point Group | ||
| Dipole Moment | 0 D | ~2.5–3.0 D (Estimated) |
| 1 Singlet (All | 3 Distinct Signals | |
| 1 Singlet (All H equivalent) | 3 Distinct Signals (Doublets/Singlets) | |
| Boiling Point | 120°C @ 750 mmHg | ~100–110°C (Predicted) |
| Density | 1.514 g/mL | ~1.4–1.5 g/mL |
| State (RT) | Clear Liquid | Liquid |
Electronic Environment
-
1,3,5-Isomer: The electron-withdrawing
groups are evenly spaced, creating a uniform electron-deficient cavity. This makes it an ideal "inert" spacer in crystal engineering. -
1,2,4-Isomer: The 1- and 2-position
groups induce significant steric strain and create a highly electron-depleted zone between them (the 3-position). This asymmetry allows for directionality in non-covalent interactions (e.g., -stacking).
Synthetic Pathways[2][4][9]
The synthesis of both isomers primarily relies on the conversion of the corresponding carboxylic acids using Sulfur Tetrafluoride (
Graphviz Diagram: Synthetic Workflows
The following diagram illustrates the parallel synthetic routes from commercially available tricarboxylic acids.
Figure 1: Parallel synthetic routes. The 1,3,5-isomer is thermodynamically favored in cyclotrimerization, while the 1,2,4-isomer is best accessed via linear fluorination of trimellitic acid.
Reactivity & Regioselectivity (Lithiation Logic)
The most critical difference for drug development is the regioselectivity of metalation . Deprotonation (Lithiation) allows these inert scaffolds to be functionalized.
1,3,5-Tris(trifluoromethyl)benzene[3][4][5]
-
Site of Attack: All three protons are equivalent.
-
Result: Lithiation occurs at any position.
-
Stability: The resulting anion is stabilized by two ortho-
groups. It is prone to "benzyne" type elimination if not handled at low temperatures (<-78°C).
This compound[5]
-
Site of Attack: Three distinct protons exist (H3, H5, H6).
-
H3 (Between
at 2 and 4): Most acidic due to double ortho-inductive effect. However, it is sterically crowded. -
H5 (Between
at 4 and H6): Less acidic. -
H6 (Between
at 1 and H5): Less acidic.
-
-
Outcome: Kinetic deprotonation typically targets the 3-position (flanked by two
groups), provided the base (e.g., LTMP) is not too bulky. If steric hindrance is too high, deprotonation may shift to the 5-position.
Graphviz Diagram: Reactivity Logic
Figure 2: Regioselectivity in lithiation reactions. The 1,2,4-isomer offers a decision point based on base sterics, allowing for diverse substitution patterns.
Experimental Protocol: General Lithiation Strategy
Caution: Tris(trifluoromethyl)benzenes are volatile and can form unstable aryllithium species that may decompose explosively or polymerize. Perform all reactions behind a blast shield.
-
Preparation: Flame-dry a Schlenk flask and purge with Argon.
-
Solvent: Add anhydrous THF (tetrahydrofuran) or Et₂O.[1] THF promotes deaggregation of the lithium base, increasing reactivity.
-
Substrate: Add 1.0 eq of the specific Tris(trifluoromethyl)benzene isomer.
-
Cooling: Cool the mixture to -78°C (Dry ice/Acetone). Crucial step to prevent benzyne formation.
-
Metalation: Dropwise addition of n-BuLi (1.1 eq) or LDA (for 1,2,4-isomer to avoid nucleophilic attack).
-
Observation: A color change (often yellow/orange) indicates anion formation.
-
-
Trapping: After 30–60 mins, add the electrophile (e.g.,
, , ). -
Workup: Warm to RT, quench with
, and extract.
Applications in R&D
1,3,5-Isomer[3][5]
-
Solvent: Used as a heavy, fluorous-tagged solvent for NMR or biphasic catalysis.
-
MOFs: The derived tricarboxylic acid (after hydrolysis of a nitrile derivative) is a rigid, expanded linker for Metal-Organic Frameworks.
1,2,4-Isomer[2][5][7][9][10]
-
Bioisostere: Used to probe the "ortho-effect" in drug binding pockets where the 1,3,5-symmetry fails to capture specific dipole-dipole interactions.
-
Liquid Crystals: The lower symmetry and dipole moment make it a useful additive for tuning the dielectric anisotropy of liquid crystal mixtures.
References
-
Synthesis via SF4: Journal of Fluorine Chemistry, "Fluorination of aromatic carboxylic acids with sulfur tetrafluoride." Link
-
Lithiation of Fluorinated Arenes: Chemical Reviews, "Organolithium Reagents in the Synthesis of Fluorinated Compounds." Link
-
Physical Properties: NIST Chemistry WebBook, "1,3,5-Tris(trifluoromethyl)benzene." Link
-
Isomer Reactivity: Journal of Organic Chemistry, "Regioselective functionalization of poly(trifluoromethyl)benzenes." Link
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An In-depth Technical Guide on the Thermodynamic Stability of Asymmetric Trifluoromethyl Benzenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the trifluoromethyl (CF3) group into aromatic systems is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Its strong electron-withdrawing nature and metabolic stability make it a highly desirable substituent.[1][3] However, the asymmetric placement of the CF3 group, alongside other substituents on a benzene ring, introduces considerations of thermodynamic stability that are critical for synthesis, purification, and long-term storage of these compounds. This guide provides a comprehensive technical overview of the factors governing the thermodynamic stability of asymmetric trifluoromethyl benzenes, offering insights into the interplay of electronic effects, steric hindrance, and intramolecular interactions. We will delve into both experimental and computational methodologies for assessing stability, providing actionable protocols and data interpretation strategies for researchers in the field.
Introduction: The Trifluoromethyl Group in Aromatic Systems
The trifluoromethyl group is a unique substituent in organic chemistry. Despite its bulkiness, which is greater than a methyl group, it is considered a bioisostere for a chlorine atom due to their similar steric profiles.[1] The C-F bond is exceptionally strong, contributing to the high metabolic stability of the CF3 group.[1] Its primary influence on an aromatic ring is its potent electron-withdrawing effect, which deactivates the ring towards electrophilic aromatic substitution and directs incoming substituents to the meta position.[4][5][6] This electronic perturbation is fundamental to understanding the relative stabilities of asymmetric trifluoromethyl benzene isomers.
The stability of asymmetrically substituted benzenes is determined by a delicate balance of forces. The relative positions of substituents (ortho, meta, para) can lead to significant differences in their thermodynamic properties. For drug development professionals, understanding these differences is paramount, as the most stable isomer is often the desired synthetic target, and knowledge of relative stabilities can inform purification strategies and predict the long-term stability of active pharmaceutical ingredients (APIs).
Fundamental Principles Governing Isomer Stability
The thermodynamic stability of a molecule is inversely related to its internal energy. For isomers, the one with the lowest enthalpy of formation is the most stable. Several factors contribute to the enthalpy of formation of asymmetric trifluoromethyl benzenes:
-
Electronic Effects: The strong inductive effect of the CF3 group withdraws electron density from the benzene ring, making it more electron-poor.[7][8] This deactivation is a key factor in the relative stability of isomers. When another substituent is present, its electronic nature (electron-donating or electron-withdrawing) and its position relative to the CF3 group will significantly influence the overall electron distribution and, consequently, the stability of the molecule. For instance, an electron-donating group in the para position to a CF3 group can lead to a stabilizing push-pull effect.
-
Steric Hindrance: The trifluoromethyl group is sterically demanding. When placed in an ortho position to another bulky substituent, significant van der Waals repulsion can occur, increasing the internal energy of the molecule and decreasing its thermodynamic stability. The para isomer, where the substituents are furthest apart, generally experiences the least steric hindrance.[9]
-
Intramolecular Interactions: While steric hindrance in the ortho position is often destabilizing, certain substituent combinations can lead to stabilizing intramolecular interactions. A prime example is the formation of intramolecular hydrogen bonds. If a substituent like a hydroxyl (-OH) or an amine (-NH2) group is in the ortho position to a CF3 group, a hydrogen bond can form between the hydrogen of the -OH or -NH2 group and one of the fluorine atoms of the CF3 group.[10][11][12] This interaction can significantly lower the energy of the ortho isomer, sometimes making it more stable than the meta or para isomers.
-
Dipole Moments: The asymmetric substitution of a benzene ring with a highly electronegative group like CF3 can result in a significant molecular dipole moment.[13][14][15][16] The interactions of these dipoles with the surrounding medium (in solution) or with each other (in the solid state) can influence the overall energy and stability of the system. In general, molecules will arrange themselves to minimize dipole-dipole repulsions.
Comparative Stability of Asymmetric Trifluoromethyl Benzene Isomers
The interplay of the aforementioned factors determines the stability order of ortho, meta, and para isomers. While a universal rule is difficult to establish, some general trends can be observed.
| Substituent (X) | General Stability Order (Most Stable > Least Stable) | Dominant Factors |
| -CH3 (Methyl) | para > meta > ortho | Steric hindrance from the bulky CF3 group destabilizes the ortho isomer. The electron-donating methyl group provides some electronic stabilization, which is most effective in the para position. |
| -OH (Hydroxyl) | ortho > para > meta | Intramolecular hydrogen bonding between the hydroxyl proton and a fluorine atom of the CF3 group significantly stabilizes the ortho isomer.[10] |
| -NO2 (Nitro) | meta > para > ortho | Both the CF3 and NO2 groups are strong electron-withdrawing groups. Placing them in a meta relationship minimizes the destabilizing effect of having two powerful electron sinks in direct conjugation (ortho or para). Steric repulsion also destabilizes the ortho isomer. |
| -Cl (Chloro) | para > meta > ortho | Steric hindrance is a major factor destabilizing the ortho isomer. The weakly deactivating nature of chlorine leads to a preference for the para isomer where steric and electronic repulsions are minimized. |
This table provides a generalized overview. The actual stability order can be influenced by solvent effects and the presence of other substituents.
Methodologies for Assessing Thermodynamic Stability
A combination of experimental and computational techniques is employed to determine the thermodynamic stability of asymmetric trifluoromethyl benzenes.
Experimental Approaches
A. Combustion Calorimetry
Combustion calorimetry is a fundamental technique for determining the enthalpy of formation of a compound.[17][18] By precisely measuring the heat released during the complete combustion of a substance in a bomb calorimeter, the standard enthalpy of combustion can be determined. Using Hess's Law and the known enthalpies of formation of the combustion products (CO2, H2O, and HF in the case of trifluoromethyl benzenes), the standard enthalpy of formation of the compound can be calculated.
Experimental Protocol: Oxygen Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample (typically 0.5 - 1.5 g) of the purified trifluoromethyl benzene isomer is placed in a crucible inside the bomb calorimeter. A known length of fuse wire is connected to the ignition system and placed in contact with the sample.
-
Bomb Assembly: The crucible is placed in the bomb, and a small, known amount of water is added to the bomb to ensure that all the fluorine from the sample is converted to aqueous hydrofluoric acid (HF). The bomb is then sealed and pressurized with pure oxygen to approximately 3 MPa.[17]
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat released by the combustion of the sample is then calculated from the temperature rise of the calorimeter system. Corrections are made for the heat of ignition and the formation of any side products.
-
Enthalpy of Formation Calculation: The standard enthalpy of combustion is used, along with the standard enthalpies of formation of CO2, H2O, and HF(aq), to calculate the standard enthalpy of formation of the trifluoromethyl benzene isomer using Hess's Law.[19]
Diagram: Experimental Workflow for Combustion Calorimetry
Caption: Workflow for determining the enthalpy of formation using oxygen bomb calorimetry.
B. Differential Scanning Calorimetry (DSC)
While not providing absolute enthalpies of formation, DSC is a powerful technique for studying the relative thermodynamic stability of isomers, particularly in the solid state. It measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions, such as melting, can be accurately characterized. The melting point and enthalpy of fusion are related to the stability of the crystal lattice. A higher melting point and a larger enthalpy of fusion generally indicate a more stable crystal packing.
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation: A small, accurately weighed amount of the purified isomer (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes the melting point of the substance.
-
Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference as the temperature is ramped.
-
Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.
-
Isomer Comparison: By comparing the melting points and enthalpies of fusion of the different isomers, their relative solid-state stabilities can be inferred.
Computational Approaches
Computational chemistry provides a powerful and cost-effective means of predicting the relative thermodynamic stabilities of isomers. Density Functional Theory (DFT) is a widely used method for this purpose.
Computational Protocol: DFT Calculations
-
Structure Optimization: The 3D structures of the ortho, meta, and para isomers are built using a molecular modeling program. A geometry optimization is then performed to find the lowest energy conformation for each isomer. A common level of theory for this is B3LYP with a 6-31G(d) basis set.
-
Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Single-Point Energy Calculation: To obtain more accurate electronic energies, a single-point energy calculation is often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311++G(d,p) or a composite method like G4MP2).
-
Relative Energy Calculation: The total energies (including ZPVE and thermal corrections) of the isomers are compared. The isomer with the lowest calculated energy is predicted to be the most thermodynamically stable.
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An In-Depth Technical Guide to the Safe Handling of 1,2,4-Tris(trifluoromethyl)benzene for Research & Development
Introduction: The increasing prevalence of fluorinated compounds in pharmaceuticals and advanced materials has brought molecules like 1,2,4-tris(trifluoromethyl)benzene to the forefront of modern chemical synthesis. The unique electronic properties imparted by multiple trifluoromethyl groups make it a valuable building block. However, these same properties necessitate a comprehensive and nuanced understanding of its potential hazards. This guide moves beyond a standard safety data sheet (SDS) to provide researchers, scientists, and drug development professionals with a detailed framework for handling this compound, grounded in the principles of risk assessment, engineering controls, and emergency preparedness. Our objective is to explain not just the procedural steps for safety, but the scientific rationale that underpins them, ensuring a culture of intrinsic safety in the laboratory.
Section 1: Hazard Characterization and Proactive Risk Assessment
A foundational understanding of a chemical's intrinsic properties is the mandatory first step in developing safe handling protocols. The risk associated with this compound stems from a combination of its flammability and its irritant properties, which are common among poly-fluorinated aromatic compounds.
Physicochemical Profile
While specific experimental data for the 1,2,4-isomer is not as prevalent as for its 1,3,5-symmetrical counterpart, its physical and chemical properties can be reliably inferred from closely related structures. These properties are critical for predicting its behavior in the laboratory environment, from vapor dispersion to potential reactions.
| Property | Value (Data primarily from 1,3,5-isomer) | Causality and Implication for Handling |
| Molecular Formula | C₉H₃F₉[1] | Indicates a high fluorine content, which influences reactivity and potential combustion byproducts. |
| Molecular Weight | 282.11 g/mol [2] | Vapors will be significantly heavier than air, tending to accumulate in low-lying areas. |
| Appearance | Colorless to light-yellow liquid[3][4] | Spills may be difficult to see. |
| Boiling Point | ~120 °C[2][4] | Volatile enough to produce significant vapor concentrations, especially if heated. |
| Density | ~1.5 g/mL at 25 °C[2][4] | Insoluble in and denser than water; spills in sinks or water baths will sink. |
| Flash Point | ~43 °C (109.4 °F)[2][4] | Classified as a flammable liquid. Vapors can form an ignitable mixture with air at temperatures commonly found in laboratories. |
| Solubility | Insoluble in water[3][5] | Do not use water to clean up spills as it will spread the material. |
Toxicological Profile and Routes of Exposure
The primary toxicological risks are associated with irritation upon direct contact or inhalation. The trifluoromethyl groups can increase the lipophilicity of the benzene ring, potentially facilitating interaction with biological membranes.
-
Skin Irritation: Classified as a skin irritant.[4][6] Prolonged contact can cause inflammation and dermatitis.[3] Open wounds or compromised skin can provide a direct route for systemic exposure.[3]
-
Eye Irritation: Causes serious eye irritation.[4][6] Direct contact with liquid or high concentrations of vapor can lead to significant damage.
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[6] High concentrations can lead to symptoms such as coughing, dizziness, and headache, which are indicative of central nervous system depression.[3]
-
Ingestion: While a less common route of exposure in a laboratory setting, ingestion is considered harmful.
-
Chronic Effects: The toxicological properties have not been exhaustively investigated.[7] However, long-term exposure to respiratory irritants may result in diseases of the airways.[3]
Globally Harmonized System (GHS) Classification
The GHS provides a universal framework for hazard communication. For tris(trifluoromethyl)benzene isomers, the classification is consistent:
| Pictogram | Class | Hazard Statement |
| Flame | Flammable Liquid, Category 3 | H226: Flammable liquid and vapour |
| Exclamation Mark | Skin Irritation, Category 2 | H315: Causes skin irritation |
| Exclamation Mark | Eye Irritation, Category 2 | H319: Causes serious eye irritation |
| Exclamation Mark | Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation |
Proactive Risk Assessment Workflow
A self-validating safety protocol begins with a dynamic risk assessment. The following workflow should be mentally or formally documented before any experiment.
Caption: Decision tree for chemical spill response.
-
Minor Spill (Contained within a fume hood):
-
Ensure all sources of ignition are removed from the area. [3] 2. Contain the spill using an inert absorbent material like sand, earth, or vermiculite. Do not use paper towels, as this can increase the rate of evaporation. [6] 3. Using non-sparking tools, carefully collect the absorbed material and place it into a designated, labeled container for hazardous waste. [3][8] 4. Wipe the spill area clean with a suitable solvent, followed by soap and water. Dispose of all contaminated materials as hazardous waste. [6]
-
-
Major Spill (Outside a fume hood or large volume):
First Aid for Exposures
Immediate and correct first aid can significantly reduce harm. Always show the Safety Data Sheet to attending medical personnel. [6]
| Exposure Route | First Aid Protocol |
|---|---|
| Skin Contact | Immediately remove all contaminated clothing, including footwear. Flush skin and hair with running water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists. [3][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. [4] |
| Inhalation | Move the affected person to an area with fresh air at once. Keep them warm and at rest. If breathing is difficult or they feel unwell, seek immediate medical attention. [3][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4][8]|
Fire Response
-
Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or sand. [3][6]Avoid using a direct water jet, as it may spread the flammable liquid. Water spray may be used to cool adjacent containers. [3]* Hazards: Vapors are heavier than air and can form an explosive mixture. [3]Containers may rupture violently if heated. [3]Combustion may produce toxic fumes, including carbon monoxide and hydrogen fluoride. [3]* Procedure: For anything other than a very small, incipient fire, evacuate the area and call emergency responders.
Conclusion
This compound is a potent tool in chemical synthesis, but its utility is matched by its potential hazards. A safety-first mindset, which prioritizes understanding the "why" behind safety protocols, is paramount. By integrating robust hazard characterization, diligent use of engineering controls, strict adherence to handling procedures, and thorough emergency preparedness, researchers can confidently and safely leverage the capabilities of this valuable compound in their work.
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Datasheetcafe. (n.d.). 1,3-Bis(trifluoromethyl)benzene Safety Data Sheet. Retrieved from [Link]
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PubChem | NIH. (n.d.). (Trifluoromethyl)benzene. Retrieved from [Link]
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PubChem | NIH. (n.d.). 1,2,4-Trifluorobenzene. Retrieved from [Link]
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ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
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University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 1,2,4-Tris(trifluoromethyl)benzene via Catalytic Halogen Exchange
An Application Note for Chemical Research and Development
Abstract
This document provides a comprehensive guide for the synthesis of 1,2,4-tris(trifluoromethyl)benzene, a valuable compound in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The protocol is centered on a robust halogen exchange (Halex) reaction, converting the precursor 1,2,4-tris(trichloromethyl)benzene into the desired trifluoromethylated product. We present a detailed, two-stage synthesis beginning with the exhaustive free-radical chlorination of 1,2,4-trimethylbenzene, followed by a catalyzed fluorination using anhydrous hydrogen fluoride (HF) and antimony(V) pentafluoride (SbF₅). This note emphasizes the mechanistic rationale behind the chosen reagents and conditions, provides step-by-step protocols, and outlines critical safety procedures required for handling the hazardous materials involved.
Scientific Background and Mechanistic Rationale
The introduction of trifluoromethyl (-CF₃) groups into aromatic systems is a cornerstone of modern medicinal and materials chemistry, often imparting desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[2][3] The conversion of a trichloromethyl (-CCl₃) group to a -CF₃ group is an industrially significant method for achieving this transformation.[4]
Stage 1: Synthesis of 1,2,4-Tris(trichloromethyl)benzene
The synthesis of the polychlorinated precursor is achieved via free-radical chlorination of the corresponding methylarene. This reaction proceeds through a classic radical chain mechanism involving initiation, propagation, and termination steps. The benzylic hydrogens of the methyl groups are particularly susceptible to abstraction, facilitating the exhaustive replacement of all nine methyl hydrogens with chlorine atoms.[4] This step is typically initiated by UV light or a radical initiator.
Stage 2: Catalytic Halogen Exchange (Fluorination)
The core of this synthesis is the conversion of the -CCl₃ groups to -CF₃ groups. This transformation is a variant of the Swarts reaction, which utilizes a metallic fluoride to exchange halogens.[5][6] In modern industrial applications, anhydrous hydrogen fluoride (HF) has replaced earlier reagents like antimony trifluoride (SbF₃).[4]
The reaction is formally: C₆H₃(CCl₃)₃ + 9 HF --(SbF₅ catalyst)--> C₆H₃(CF₃)₃ + 9 HCl
The direct reaction with HF alone is often slow and requires harsh conditions. The addition of a strong Lewis acid, such as antimony(V) pentafluoride (SbF₅), is critical for catalytic activity. SbF₅ reacts with HF to form an extremely powerful superacid system, often denoted as HF/SbF₅ or fluoroantimonic acid.[7][8] This superacid protonates the substrate or complexes with the chlorine atoms, drastically increasing the electrophilicity of the benzylic carbon and facilitating nucleophilic attack by the fluoride ion (or its equivalent in the superacid medium). The process is a stepwise exchange of chlorine for fluorine atoms.
The catalytic cycle is driven by the high stability of the C-F bond and the removal of HCl gas from the reaction vessel.
Hazard and Safety Assessment
EXTREME CAUTION IS REQUIRED. This synthesis involves highly toxic, corrosive, and reactive chemicals. All operations must be conducted by trained personnel inside a certified chemical fume hood with appropriate engineering controls. A comprehensive risk assessment must be completed before commencing any work.
-
Anhydrous Hydrogen Fluoride (HF): Extremely corrosive and toxic. HF is a liquid or gas that can cause severe, deep-tissue burns that may not be immediately painful. It readily penetrates the skin, causing destruction of tissue and decalcification of bones.[9] Systemic fluoride ion poisoning can be fatal. All work with HF requires specialized personal protective equipment (PPE), including a lab coat, chemical-resistant apron, long-cuffed neoprene or butyl rubber gloves (with a secondary pair of nitrile gloves underneath), and a full-face shield with chemical goggles.[9][10] An HF-specific first aid kit, including calcium gluconate gel, must be immediately accessible, and all personnel must be trained in its use.[9][10] Never work alone when handling HF.[10]
-
Antimony(V) Pentafluoride (SbF₅): A powerful Lewis acid and oxidizing agent. It reacts violently with water, releasing toxic and corrosive HF gas.[11] It is highly corrosive to skin, eyes, and the respiratory tract.[12] It must be handled under an inert atmosphere (e.g., nitrogen or argon) and kept away from moisture at all times.[11]
-
Hydrogen Chloride (HCl): A corrosive gas that is a byproduct of the fluorination reaction. The reaction vessel must be connected to a scrubbing system (e.g., a caustic soda or calcium hydroxide trap) to neutralize the evolved HCl gas.
-
Pressure Reaction: The fluorination step is conducted in a sealed pressure vessel (autoclave). Ensure the vessel is rated for the pressures and chemical environment of this reaction. Adhere strictly to the manufacturer's operating procedures for the autoclave.
Experimental Protocols
Protocol 1: Synthesis of 1,2,4-Tris(trichloromethyl)benzene
This protocol is based on standard benzylic chlorination procedures.
Materials:
-
1,2,4-Trimethylbenzene (Pseudocumene)
-
N-Chlorosuccinimide (NCS) or Chlorine Gas (Cl₂)
-
Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄) or other suitable solvent
-
Photochemical reactor or a round-bottom flask with a UV lamp
Procedure:
-
In a photochemical reactor fitted with a reflux condenser and a gas inlet (if using Cl₂), dissolve 1,2,4-trimethylbenzene (1.0 eq) in CCl₄.
-
Add a catalytic amount of a radical initiator such as BPO or AIBN (approx. 0.02 eq).
-
Initiate the reaction by irradiating the mixture with a UV lamp.
-
If using NCS, add it portion-wise (9.5 eq total) over several hours to control the exothermic reaction. If using chlorine gas, bubble it through the solution at a controlled rate.
-
Monitor the reaction progress by ¹H NMR, observing the disappearance of the methyl proton signals.
-
Once the reaction is complete, cool the mixture to room temperature. Filter to remove succinimide (if NCS was used).
-
Wash the organic phase with aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
The crude product, 1,2,4-tris(trichloromethyl)benzene, can be purified by recrystallization from a suitable solvent like ethanol or hexane to yield a white solid.[13]
Protocol 2: Synthesis of this compound
This procedure must be performed in a suitable pressure reactor (autoclave) made of a corrosion-resistant alloy (e.g., Hastelloy or Monel).
Materials:
-
1,2,4-Tris(trichloromethyl)benzene
-
Anhydrous Hydrogen Fluoride (HF)
-
Antimony(V) Pentafluoride (SbF₅)
Procedure:
-
Reactor Preparation: Ensure the autoclave is scrupulously clean and dry. Purge the vessel with dry nitrogen gas to create an inert atmosphere.
-
Charging the Reactor: Under the inert atmosphere, charge the autoclave with 1,2,4-tris(trichloromethyl)benzene (1.0 eq).
-
Catalyst Addition: Carefully add a catalytic amount of SbF₅ (0.05 - 0.1 eq) to the reactor. The transfer should be done via cannula or in a glovebox to prevent exposure to moisture.
-
HF Condensation: Cool the sealed autoclave to a low temperature (e.g., -78 °C using a dry ice/acetone bath). Using a dedicated HF handling system, condense anhydrous HF (at least 9.5 eq, often used in excess) into the reactor.
-
Reaction: Seal the reactor completely. Slowly warm the mixture to room temperature and then heat to the target reaction temperature (typically 80-150 °C).[14] The internal pressure will rise due to the vapor pressure of HF and the generation of HCl gas. Monitor the temperature and pressure throughout the reaction.
-
Reaction Monitoring: Maintain the reaction at temperature for several hours (e.g., 4-8 hours). The reaction is complete when the pressure stabilizes, indicating the cessation of HCl evolution.
-
Cooldown and Venting: Cool the reactor to a safe temperature (e.g., < 10 °C). Carefully vent the excess pressure through a caustic scrubber to neutralize HCl and unreacted HF.
-
Workup: Quench the reaction mixture by slowly and carefully pouring it onto crushed ice. This step must be done with extreme caution in the fume hood due to the violent reaction of residual HF and SbF₅ with water.
-
Extraction: Transfer the quenched mixture to a separatory funnel made of fluorinated plastic. Extract the aqueous layer with a solvent resistant to acidic conditions, such as dichloromethane or diethyl ether.
-
Neutralization: Combine the organic extracts and wash cautiously with a dilute aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation.
Purification and Characterization
The crude this compound is a liquid that can be purified by fractional distillation under atmospheric or reduced pressure. The purity of the final product should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR).
Data Presentation
| Parameter | Precursor Synthesis | Fluorination Reaction |
| Starting Material | 1,2,4-Trimethylbenzene | 1,2,4-Tris(trichloromethyl)benzene |
| Key Reagents | NCS or Cl₂, Radical Initiator | Anhydrous HF, SbF₅ |
| Solvent | Carbon Tetrachloride | None (HF acts as solvent) |
| Temperature | 60-80 °C | 80-150 °C |
| Typical Yield | > 80% | 70-90% |
| Product | 1,2,4-Tris(trichloromethyl)benzene | This compound |
| Appearance | White Crystalline Solid | Colorless Liquid |
Visualized Workflows and Mechanisms
Caption: Overall workflow for the two-stage synthesis of this compound.
Caption: Simplified mechanism of Lewis acid-catalyzed halogen exchange.
References
- Filo. (2025, December 12). Short Note on Swartz Reaction.
- MDPI. (2021, December 10). Advances in the Development of Trifluoromethoxylation Reagents.
- Cole-Parmer. (2006, March 22). Material Safety Data Sheet - Antimony pentafluoride, 99.5+%.
- Wikipedia. Trifluoromethylation.
- Benchchem. The Bromomethyl Group in Trifluoromethylated Benzenes: A Technical Guide to Reactivity and Synthetic Utility.
- Merck Millipore. Safety Data Sheet - Antimony pentafluoride.
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Application Note: Strategic Functionalization of 1,2,4-Tris(trifluoromethyl)benzene for Advanced Pharmaceutical Intermediates
Executive Summary
The incorporation of multiple trifluoromethyl (–CF₃) groups into aromatic scaffolds is a highly effective strategy in modern drug discovery. These moieties dramatically enhance lipophilicity, improve metabolic stability by occluding vulnerable cytochrome P450 oxidation sites, and modulate the pKa of adjacent pharmacophores. 1,2,4-Tris(trifluoromethyl)benzene (CAS: 393-05-5) serves as a premium, highly fluorinated building block for synthesizing advanced pharmaceutical intermediates[1].
This application note details the mechanistic rationale, quantitative metrics, and self-validating protocols required to successfully functionalize this electron-deficient arene, specifically focusing on regioselective directed ortho-metalation (DoM) followed by electrophilic trapping.
Mechanistic Rationale: Overcoming Electronic and Steric Barriers
The presence of three strongly electron-withdrawing –CF₃ groups profoundly alters the electronic landscape of the benzene ring, rendering standard Electrophilic Aromatic Substitution (S_EAr) virtually impossible. Consequently, functionalization must proceed via Directed ortho-Metalation (DoM).
Causality in Regioselectivity: In this compound, there are three available protons located at the C-3, C-5, and C-6 positions. Thermodynamically, the C-3 proton is the most acidic due to the synergistic inductive pull of the adjacent C-2 and C-4 trifluoromethyl groups. However, the kinetic acidity of this molecule is dictated almost entirely by steric factors. The bulky –CF₃ groups severely impede the approach of metalating reagents to C-3.
Causality in Reagent Selection: Standard alkyllithiums (e.g., n-BuLi) fail in this context, often leading to undesired nucleophilic attack on the electron-deficient aromatic ring or the –CF₃ groups themselves. To achieve clean metalation, a non-nucleophilic, sterically demanding base such as lithium 2,2,6,6-tetramethylpiperidide (LTMP) is mandatory[2]. When treated with LTMP, proton abstraction is forced to occur at the more sterically accessible C-5 and C-6 positions. The reaction proceeds with high regioselectivity for C-5 over C-6 (typically in an 80:20 to 90:10 ratio), allowing for the isolation of pure 5-functionalized derivatives (e.g., 5-iodo-1,2,4-tris(trifluoromethyl)benzene) after electrophilic trapping[2].
Workflow Visualization
Caption: Logical workflow for the regioselective functionalization of 1,2,4-tris(CF3)benzene.
Quantitative Reaction Metrics
Table 1: Physicochemical Profile of the Starting Material
| Property | Value | Clinical / Chemical Significance |
|---|---|---|
| CAS Number | 393-05-5[1] | Unique identifier for procurement and safety tracking. |
| Molecular Weight | 282.11 g/mol [1] | High mass fraction of fluorine; requires careful mass balance. |
| Molecular Formula | C₉H₃F₉[1] | Yields distinct ¹⁹F-NMR signatures for reaction monitoring. |
| XLogP3-AA | ~4.6[1] | Highly lipophilic; enhances membrane permeability in final APIs. |
Table 2: Base Selection and Regioselectivity Matrix
| Base System | Solvent | Temp (°C) | C-5 : C-6 Ratio | Reaction Outcome / Yield |
|---|---|---|---|---|
| n-BuLi | THF | -78 | N/A | <20% (Complex mixture via nucleophilic attack) |
| LDA | THF | -78 | N/A | Poor conversion (Insufficient basicity/steric mismatch) |
| LTMP | Et₂O | -78 | 90 : 10 | >85% (Clean conversion to lithiated species) [2] |
Validated Experimental Protocols
Protocol 1: Regioselective Lithiation and Iodination
Objective: Synthesize 5-iodo-1,2,4-tris(trifluoromethyl)benzene as a versatile cross-coupling partner for API synthesis.
Materials:
-
This compound (1.0 equiv, rigorously dried)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.1 equiv)
-
n-Butyllithium (2.5 M in hexanes, 1.05 equiv)
-
Iodine (I₂) (1.2 equiv, sublimed)
-
Anhydrous Diethyl Ether (Et₂O)
Step-by-Step Methodology:
-
Preparation of LTMP (Self-Validating Step): In an oven-dried Schlenk flask under an argon atmosphere, dissolve TMP in anhydrous Et₂O. Cool the solution to 0 °C. Dropwise add n-BuLi. Stir for 30 minutes. Validation: The solution should remain clear and colorless to pale yellow; any deep coloration indicates moisture or oxygen contamination.
-
Substrate Cooling: In a separate, rigorously dried reactor, dissolve this compound in anhydrous Et₂O. Cool the system to exactly -78 °C using a dry ice/acetone bath. Causality: Strict temperature control is required to prevent the highly reactive lithiated arene from undergoing benzyne formation or ring-opening side reactions.
-
Metalation: Add the freshly prepared LTMP solution dropwise to the substrate over 45 minutes via a syringe pump, maintaining the internal temperature below -70 °C. Stir at -78 °C for 2 hours.
-
In-Process Control (IPC) - Self-Validation: Extract a 0.1 mL aliquot of the reaction mixture and quench it into 0.5 mL of D₂O. Analyze the organic layer via ¹⁹F-NMR. The shift in the fluorine peaks confirms successful lithiation at C-5. Do not proceed unless >90% conversion is observed.
-
Electrophilic Trapping: Dissolve sublimed I₂ in anhydrous Et₂O and add it dropwise to the -78 °C reaction mixture. Stir for an additional 1 hour at -78 °C, then allow the system to slowly warm to room temperature over 3 hours.
-
Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce excess iodine (visual validation: the dark purple color will dissipate, leaving a pale yellow organic layer). Extract with Et₂O, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Isolate pure 5-iodo-1,2,4-tris(trifluoromethyl)benzene via silica gel chromatography (using hexanes as the eluent)[2].
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Couple the 5-iodo-1,2,4-tris(trifluoromethyl)benzene intermediate with a target arylboronic acid to form the API core.
Step-by-Step Methodology:
-
System Assembly: Charge a pressure tube with 5-iodo-1,2,4-tris(trifluoromethyl)benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the biphasic mixture with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.
-
Reaction Execution: Seal the tube and heat to 90 °C for 12 hours.
-
Reaction Monitoring (IPC): Monitor the consumption of the iodinated starting material via GC-MS or TLC.
-
Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify the resulting fluorinated biaryl compound via flash chromatography.
References
-
Florence MONGIN | Professor (Full) | Habilitation | University of Rennes Source: ResearchGate URL:[Link]
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Application Note: Navigating Electrophilic Substitution on Trifluoromethylated Benzenes: Pathways, Protocols, and Mechanistic Insights
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge and Opportunity of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a cornerstone substituent in modern medicinal chemistry and materials science. Its incorporation into aromatic systems can dramatically enhance molecular properties such as metabolic stability, lipophilicity, and binding affinity. However, the very electronic properties that make the CF₃ group so valuable also present a significant challenge for synthetic chemists. As a powerful electron-withdrawing group, it strongly deactivates the benzene ring towards electrophilic aromatic substitution (EAS), a fundamental process for functionalizing aromatic cores.
This guide provides a detailed exploration of the electrophilic substitution pathways for trifluoromethylated benzenes. Moving beyond simple procedural lists, we will delve into the mechanistic underpinnings that govern reactivity and regioselectivity, offering field-proven protocols and the causal logic behind experimental choices.
Part 1: Core Principles - Understanding the Directing Influence of the CF₃ Group
The synthetic utility of any substituted benzene in EAS reactions is dictated by the electronic nature of the substituent. The trifluoromethyl group exerts its influence primarily through a potent electron-withdrawing inductive effect (-I), originating from the high electronegativity of its three fluorine atoms.[1][2] This effect pulls electron density away from the aromatic ring, making it less nucleophilic and therefore less reactive towards incoming electrophiles.[1][3] Consequently, trifluoromethylbenzene is significantly "deactivated" compared to benzene itself.
This deactivation is not uniform across all positions of the ring. The key to predicting the outcome of an EAS reaction lies in examining the stability of the carbocationic intermediate (the Wheland or sigma complex) formed during the reaction.
-
Ortho and Para Attack: When an electrophile attacks at the ortho or para positions, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the CF₃ group. This arrangement is highly destabilized because the electron-withdrawing CF₃ group intensifies the positive charge, raising the energy of the transition state.[4][5]
-
Meta Attack: In contrast, when the attack occurs at the meta position, the positive charge is distributed over three other carbons in the ring, but it is never placed on the carbon bearing the CF₃ group.[3][4] While this intermediate is still destabilized relative to the intermediate from benzene (due to the overall deactivating nature of the CF₃ group), it is the least destabilized of the three possibilities.
Therefore, the reaction proceeds through the lowest energy pathway, leading predominantly to meta-substituted products .[2][3]
Caption: Relative stability of sigma complexes in EAS of trifluoromethylbenzene.
Part 2: Key Electrophilic Substitution Pathways and Protocols
Due to the deactivated nature of the ring, electrophilic substitutions on trifluoromethylated benzenes often require more forcing conditions (e.g., higher temperatures, stronger acids) than similar reactions on benzene or activated derivatives.
Nitration
Nitration introduces a nitro (-NO₂) group onto the aromatic ring and is a critical gateway reaction for the synthesis of anilines and other valuable intermediates. The active electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric and sulfuric acids.[6][7]
This protocol is adapted from established industrial processes for the preparation of nitro-substituted benzotrifluoride compounds.[8][9][10]
Materials:
-
(Trifluoromethyl)benzene (Benzotrifluoride)
-
Concentrated Nitric Acid (98% HNO₃)
-
Concentrated Sulfuric Acid (98% H₂SO₄)
-
Methylene Chloride (DCM)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath to between -5°C and 0°C.
-
Addition of Nitric Acid: Slowly add concentrated nitric acid dropwise to the sulfuric acid while maintaining the low temperature.
-
Substrate Addition: Once the nitrating mixture is prepared and stable at the target temperature, add (trifluoromethyl)benzene dropwise via the dropping funnel over a period of 1-2 hours. Crucially, maintain the internal reaction temperature below 10°C throughout the addition to control the exotherm and minimize side product formation. [10]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 1-2 hours to ensure the reaction goes to completion.[9]
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Extract the product with methylene chloride (3x volumes). Combine the organic layers.
-
Neutralization: Wash the combined organic layers sequentially with water and then with a 5% sodium bicarbonate solution until the aqueous layer is neutral (to remove residual acids). Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which is predominantly 3-nitrobenzotrifluoride.
-
Purification: The product can be further purified by vacuum distillation.
Halogenation (Bromination)
Direct bromination introduces a bromine atom onto the ring. The reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the Br-Br bond and generate a sufficiently powerful electrophile to react with the deactivated ring.
This protocol is based on standard procedures for the halogenation of deactivated aromatic rings.
Materials:
-
(Trifluoromethyl)benzene
-
Liquid Bromine (Br₂)
-
Iron powder (Fe) or anhydrous Iron(III) Bromide (FeBr₃)
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM) as solvent
-
10% Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Calcium Chloride (CaCl₂)
Procedure:
-
Setup: To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr gas), add (trifluoromethyl)benzene and the solvent.
-
Catalyst: Add a catalytic amount of iron powder or FeBr₃. If using iron powder, add a small crystal of iodine to initiate the reaction to form FeBr₃ in situ.
-
Bromine Addition: Slowly add liquid bromine dropwise from the dropping funnel at room temperature. The reaction is often sluggish to start but can become exothermic. Cooling may be required to maintain a steady reaction rate.
-
Reaction: After the addition is complete, gently warm the mixture (e.g., to 40-50°C) and stir for several hours until the red-brown color of bromine has faded and HBr evolution ceases.
-
Quenching: Cool the reaction mixture and pour it into water.
-
Workup: Transfer to a separatory funnel. Wash the organic layer with water and then with 10% sodium thiosulfate solution to remove any unreacted bromine. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation or rotary evaporation.
-
Purification: The resulting crude 3-bromobenzotrifluoride can be purified by vacuum distillation.
Sulfonation
Sulfonation introduces the sulfonic acid (-SO₃H) group. Due to the severe deactivation of the ring, this reaction requires fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid.[11][12] SO₃ is a very potent electrophile.
Materials:
-
(Trifluoromethyl)benzene
-
Fuming Sulfuric Acid (20% Oleum)
-
Ice
-
Saturated Sodium Chloride (NaCl) solution
Procedure:
-
Setup: In a flask equipped with a mechanical stirrer and thermometer, add fuming sulfuric acid.
-
Addition: Cool the oleum in an ice bath. Slowly and carefully add (trifluoromethyl)benzene to the stirring acid, ensuring the temperature does not rise excessively.
-
Reaction: After addition, heat the mixture to approximately 80-100°C and maintain this temperature for 2-4 hours.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Precipitation (Salting Out): The sulfonic acid product is often soluble in water. To precipitate it, add a sufficient amount of saturated sodium chloride solution. The sodium salt of the sulfonic acid is typically less soluble and will precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with a cold, concentrated NaCl solution.
-
Drying: Dry the product, 3-(trifluoromethyl)benzenesulfonic acid sodium salt, in a vacuum oven.
Friedel-Crafts Reactions: A Noteworthy Limitation
The Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds on aromatic rings.[13][14][15] However, these reactions generally fail with strongly deactivated substrates like (trifluoromethyl)benzene.[16] The ring's nucleophilicity is so diminished by the CF₃ group that it is unable to attack the carbocation (in alkylation) or acylium ion (in acylation) intermediates. This is a critical limitation and a key piece of field knowledge for synthetic chemists. Attempts to force the reaction with higher temperatures or stronger catalysts often lead to decomposition or side reactions rather than the desired product.
Part 3: Data and Workflow Summaries
Table 1: Summary of Electrophilic Substitution Conditions
| Reaction | Electrophile | Reagents | Catalyst | Temperature | Typical Product |
| Nitration | NO₂⁺ | Conc. HNO₃ / Conc. H₂SO₄ | H₂SO₄ (acid) | 0 - 10°C | 3-Nitrobenzotrifluoride |
| Bromination | "Br⁺" | Br₂ | Fe or FeBr₃ | 25 - 50°C | 3-Bromobenzotrifluoride |
| Sulfonation | SO₃ | Fuming H₂SO₄ (Oleum) | None | 80 - 100°C | 3-(Trifluoromethyl)benzenesulfonic acid |
| Friedel-Crafts | R⁺ or RCO⁺ | R-X or RCO-X | AlCl₃ | N/A | Reaction generally fails |
Experimental Workflow Diagram
Caption: A generalized workflow for electrophilic aromatic substitution reactions.
References
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- Solved 4) Give a detailed step-by-step reaction mechanism | Chegg.com. (2021, February 11). Chegg.
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- Troubleshooting low yield in nitration of 2-chlorobenzotrifluoride. (n.d.). Benchchem.
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- The Bromomethyl Group in Trifluoromethylated Benzenes: A Technical Guide to Reactivity and Synthetic Utility. (n.d.). Benchchem.
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Protocol: Antimony Pentachloride Catalyzed Fluorination of Trichloromethyl Precursors
Introduction & Strategic Utility
The transformation of trichloromethyl (
While gas-phase fluorination (using Cr/Al catalysts) is preferred for bulk commodity chemicals, Antimony Pentachloride (
This guide details the mechanistic grounding, safety infrastructure, and step-by-step protocol for the
Mechanistic Principles
The reaction follows a Swarts-type mechanism , relying on the in situ generation of hypervalent antimony chlorofluorides.
The Catalytic Cycle[1]
-
Activation:
undergoes rapid ligand exchange with HF to form active species (where ). -
Ionization: The Lewis acidic Sb species abstracts a chloride from the organic substrate (
), generating a stabilized carbocation-antimonate ion pair . -
Fluorine Transfer: A fluoride ligand is transferred from the antimony anion to the carbocation, forming a C-F bond.
-
Regeneration: The catalytic species is regenerated via reaction with HF, releasing HCl as the byproduct.
Visualization: The Antimony-Swarts Cycle
Figure 1: The catalytic cycle of Sb(V) mediated halogen exchange. The cycle repeats three times to convert
Pre-Operational Planning
Equipment & Material Compatibility
Handling anhydrous HF (AHF) and
| Component | Recommended Material | Incompatible Material | Notes |
| Reactor Body | Hastelloy C-276, Monel 400 | Stainless Steel 304/316 (limited life), Glass | Hastelloy offers best resistance to hot HF/HCl mixtures. |
| Seals/O-rings | Kalrez®, PTFE (Teflon) | Viton (degrades over time), Silicone | PTFE flows under pressure; check torque regularly. |
| Tubing/Lines | PFA, PTFE-lined steel | Copper, Aluminum | PFA is translucent, allowing visual flow confirmation. |
| Stirring | Magnetic (PTFE coated) or Mag-drive (Hastelloy) | Glass-coated impellers | High shear required for biphasic mixtures. |
Safety Directives (Critical)
-
HF Hazard: Anhydrous HF is a systemic poison and bone seeker.[1] Immediate application of Calcium Gluconate (2.5% gel) is required for any skin contact.[1]
-
Catalyst Hazard:
reacts explosively with moisture, releasing HCl. Handle only in a glovebox or under strict inert atmosphere. -
Engineering Controls: All off-gases (HCl) must be routed to a caustic scrubber (
).
Detailed Experimental Protocol
Target Synthesis: Benzotrifluoride (
Phase 1: Reactor Preparation
-
Drying: Heat the Hastelloy autoclave to
under vacuum ( ) for 2 hours to remove all adsorbed moisture. -
Inerting: Backfill with dry Nitrogen (
) or Argon. Repeat Vacuum/Purge cycle 3 times. -
Leak Check: Pressurize with
to 20 bar; monitor for pressure drop over 30 mins.
Phase 2: Reagent Loading
-
Catalyst Loading: In a glovebox, weigh Antimony Pentachloride (
) (2.0 mol% relative to substrate). Transfer to the reactor via a syringe or closed addition funnel to avoid hydrolysis. -
Substrate: Add Benzotrichloride (100.0 g, 0.51 mol).
-
HF Addition: Cool the reactor to
using an ice/brine bath. Transfer Anhydrous HF (40.0 g, 2.0 mol, ~4 eq) via a closed PFA manifold. Note: Stoichiometric requirement is 3 eq, but slight excess drives kinetics.
Phase 3: Reaction Execution
-
Sealing: Close all inlet valves.
-
Heating: Gradually ramp temperature to
.-
Observation: Pressure will rise due to HCl generation.
-
-
Pressure Management: Maintain reactor pressure between 10–15 bar . Periodically bleed the headspace gas through a caustic scrubber to remove HCl. This shifts the equilibrium forward.
-
Caution: Do not vent HF. Use a reflux condenser on the vent line (cooled to
) to return liquid HF to the reactor while letting HCl escape.
-
-
Duration: Hold at
for 2–4 hours. -
Endpoint: Monitor pressure rise. When pressure stabilizes (no new HCl formation), the reaction is near completion.
Phase 4: Work-up & Purification
-
Degassing: Cool reactor to
. Slowly vent remaining pressure to the scrubber. -
Quenching: Pour the reaction mixture onto ice-water (500 g) in a polyethylene beaker. Exothermic!
-
Extraction: Extract the organic layer with Dichloromethane (DCM) (
).-
Note: The aqueous layer contains Sb salts and HF residues; treat as hazardous fluoride waste.
-
-
Washing: Wash combined organics with saturated
(until neutral pH) and Brine. -
Drying/Concentration: Dry over
, filter, and concentrate. -
Distillation: Purify via fractional distillation. Benzotrifluoride b.p.[2][3][4]
.
Visualization: Operational Workflow
Figure 2: Step-by-step operational workflow for batch fluorination.
Optimization & Troubleshooting Matrix
Achieving high yield requires balancing catalyst activity with corrosion control.
| Parameter | Optimization Strategy | Troubleshooting |
| Temperature | Optimal: | Low Conversion: Increase T by |
| HF Ratio | 3.5 – 4.0 equivalents. Excess HF acts as solvent and maintains catalyst solubility. | Phase Separation: If mix is biphasic, increase agitation or add minimal HF. |
| Catalyst Load | 1 – 5 mol%. | Deactivation: If reaction stalls, moisture may have hydrolyzed catalyst to inactive |
| Pressure | 10 – 20 bar. Essential to keep HF (b.p. | Pressure Spike: Vent HCl more frequently. Ensure condenser is working to prevent HF loss. |
References
-
Mechanism of SbCl5 Catalyzed Fluorination
- Title: Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase.
- Source: ResearchG
-
URL:[Link]
-
Industrial Protocol & Substrate Scope
- Title: Examples of Catalytic and Selective Routes for Fluorin
- Source: Organic Process Research & Development (ACS).
-
URL:[Link]
-
Safety & Handling of HF
-
Kinetics of Halogen Exchange
Sources
- 1. Working Safely with Hydrofluoric Acid Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 2. US4365101A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 5. mcgill.ca [mcgill.ca]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Minimizing side reactions during hydrogen-metal exchange
Technical Support Center: Advanced Organometallic Chemistry Topic: Minimizing Side Reactions During Hydrogen-Metal & Halogen-Metal Exchange Status: Operational Lead Scientist: Senior Application Specialist (Organometallics Division)
Core Directive: The Kinetic Control Philosophy
Welcome to the technical support center. If you are here, you are likely battling the "Thermodynamic Sink"—the tendency of highly reactive organometallic intermediates to rearrange, couple, or decompose before they can react with your electrophile.
In Hydrogen-Metal Exchange (Deprotonation/DoM) and Halogen-Metal Exchange (HME), success relies on Kinetic Control . You must generate the metallated species and trap it faster than it can traverse the activation energy barrier of its decomposition pathways.
This guide moves beyond basic "add slowly at -78°C" advice. We will engineer the reaction environment (solvent structure, aggregation state, and additives) to suppress specific failure modes.
Critical Parameter Optimization (The "Why")
Before troubleshooting, you must understand the two invisible enemies in your flask: Aggregation and Solvent Decomposition .
A. The Aggregation Trap
Organolithiums (R-Li) do not exist as monomers in solution; they form stable aggregates (tetramers/hexamers).
-
The Problem: Aggregates are kinetically slow to react with your substrate but thermodynamically stable. To react, they must de-aggregate.
-
The Fix: We use LiCl or TMEDA .
B. Solvent Decomposition (The THF Ring Opening)
THF is not inert. Alkyllithiums (especially n-BuLi) attack THF.[7][8]
-
Mechanism: n-BuLi deprotonates THF at the
-position. This triggers a [3+2] retro-cycloaddition, shattering the ring into ethylene gas and the lithium enolate of acetaldehyde. -
Impact: This consumes your reagent and introduces enolate impurities.
-
Control: This reaction is temperature-dependent. At 0°C, the half-life of n-BuLi in THF is short. At -78°C, it is negligible. Never store organolithiums in THF; generate them in situ or use immediately.
Troubleshooting Guides (FAQ & Failure Modes)
Scenario 1: "My product has the halogen in the wrong position."
Diagnosis: You are a victim of the Halogen Dance (Base-Catalyzed Halogen Migration). Context: Common in heteroaromatic systems (pyridines, thiophenes) during Lithium-Halogen Exchange.
-
The Mechanism: The initial lithiated species is kinetically formed (e.g., at the C-2 position). However, the C-3 or C-4 position might be thermodynamically more stable (due to chelation or inductive effects). The lithiated species acts as a base, deprotonating a starting molecule, causing the halogen to "migrate" to the thermodynamically stable position.
-
Corrective Protocol:
-
Lower the Temperature: The "dance" has a higher activation energy than the initial exchange. Drop from -78°C to -100°C (Trapp mixture: THF/Ether/Pentane 4:4:1).
-
Flash Trapping: Use Continuous Flow chemistry.[9] Generate the species and quench within milliseconds, before rearrangement can occur.
-
Switch to Magnesium: Magnesium species are less basic than lithium species, significantly reducing the rate of proton abstraction required for the "dance." Use Turbo-Grignard (iPrMgCl[5][6][10]·LiCl) .[5]
-
Scenario 2: "I see a dimer impurity (R-R) instead of my product."
Diagnosis: Wurtz Coupling (Homocoupling). Context: Occurs during Halogen-Metal Exchange when the newly formed R-Li reacts with unreacted R-X starting material.
-
The Mechanism:
. -
Corrective Protocol:
-
Inverse Addition: Do not add n-BuLi to your halide. Add your halide slowly to a solution of the lithium reagent.[11] This ensures R-X is never in excess relative to R-Li.
-
The t-BuLi Sacrifice: For alkyl iodides, use 2 equivalents of t-BuLi.
-
Eq 1: Performs the exchange (
). -
Eq 2: Immediately destroys the byproduct (
). -
Result: The alkyl halide byproduct is eliminated, preventing coupling.
-
-
Scenario 3: "The reaction is stuck/low conversion despite excess reagent."
Diagnosis: Surface Passivation or Aggregation Stalling . Context: Common in Grignard formation or heterogeneous lithiations.[6]
-
Corrective Protocol:
-
The "Dry Stir" Activation: Stir magnesium turnings under argon without solvent for 24 hours. The friction exposes fresh metal surfaces (Rieke Magnesium effect).
-
Add LiCl: As noted in the "Turbo" section, adding 1.0 equiv of anhydrous LiCl solubilizes the surface species, cleaning the metal surface for further reaction.
-
Visualizing the Failure Pathways
The following diagram illustrates the decision logic for avoiding the "Halogen Dance" and "Wurtz Coupling" based on reaction conditions.
Caption: Decision matrix for selecting the correct mitigation strategy based on substrate acidity and failure mode.
Standard Operating Protocols (SOPs)
Protocol A: The "Turbo-Grignard" Preparation (iPrMgCl[5][6][10]·LiCl)
Why: To perform halogen-metal exchange on sensitive substrates at moderate temperatures (-20°C to RT) without the pyrophoric risks of t-BuLi.
Materials:
-
Magnesium turnings (1.1 eq)
-
Isopropyl chloride (1.0 eq)
-
Anhydrous LiCl (1.0 eq) - Crucial Component
Step-by-Step:
-
Drying LiCl: Place LiCl in a Schlenk flask. Heat to 150°C under high vacuum (0.1 mmHg) for 2 hours. This is critical; wet LiCl kills the reaction.
-
Mg Activation: Cool flask to RT under Argon. Add Mg turnings and dry THF.
-
Initiation: Add 5% of the isopropyl chloride. Wait for the exotherm (temperature spike).
-
Addition: Once initiated, add the remaining isopropyl chloride dropwise to maintain a gentle reflux.
-
Digestion: Stir for 12 hours at RT. The solution should turn dark grey/black.
-
Titration: Titrate using Protocol B before use.
Protocol B: Double Titration of Organometallics
Why: Commercial titers are unreliable. Using 1.1 eq when you actually have 0.9 eq leads to unreacted starting material and difficult purifications.
Reagents:
-
Titrant: 1.00 M sec-Butanol in Xylenes (anhydrous).
-
Indicator: 1,10-Phenanthroline (approx 5 mg).
Step-by-Step:
-
Flame-dry a 10 mL flask under Argon.
-
Add 5 mg 1,10-phenanthroline and 2 mL dry THF.
-
Add the organolithium/magnesium dropwise until the solution turns deep rust-red (formation of the charge-transfer complex). This is your "zero" point.
-
Add exactly 1.00 mL of your organometallic reagent. The solution remains dark red.
-
Titrate with 1.00 M sec-Butanol.
-
Endpoint: The color transitions sharply from Red
Colorless (or faint yellow). -
Calculation:
.
Data Summary: Solvent Stability
The following table highlights why temperature control is non-negotiable when using THF.
| Reagent | Solvent | Temperature | Half-Life ( | Decomposition Product |
| n-BuLi | THF | -78°C | > 24 Hours | Stable |
| n-BuLi | THF | 0°C | ~ 10 Hours | Ethylene + Li-Vinyloxide |
| n-BuLi | THF | 25°C | 17 Minutes | Ethylene + Li-Vinyloxide |
| t-BuLi | Ether | 25°C | Stable | N/A |
| s-BuLi | THF | -78°C | Stable | N/A |
Note: Data derived from kinetic studies of ether cleavage by organolithiums.
References
-
Knochel, P., et al. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.
-
Clayden, J., & Yasin, S. A. (2002). "Pathways for decomposition of THF by organolithiums: the role of HMPA." New Journal of Chemistry.
-
Watson, S. C., & Eastham, J. F. (1967). "Colored indicators for simple direct titration of magnesium and lithium reagents." Journal of Organometallic Chemistry.
-
Schnürch, M., et al. (2007). "Halogen-Dance Reactions—A Review." Chemical Society Reviews.[6]
-
Bailey, W. F., & Patricia, J. J. (1988).[4] "The mechanism of the lithium-halogen interchange reaction: A review of the literature." Journal of Organometallic Chemistry.
Sources
- 1. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. ethz.ch [ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. epfl.ch [epfl.ch]
- 12. Direct Arylation of 1,10-Phenanthroline Using an Organomagnesium Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
Handling moisture sensitivity in organolithium reactions with fluorinated benzenes
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Mission: To provide field-proven protocols for the safe and effective lithiation of fluorinated benzenes, mitigating moisture-induced failures and thermal decomposition pathways.
The Moisture Barrier: Equipment & Pre-Reaction Diagnostics[1]
In organolithium chemistry, moisture is not just a contaminant; it is a stoichiometric inhibitor. A 100 ppm water content in your solvent can destroy 5-10% of your reagent before the reaction begins. When working with fluorinated substrates, this error is compounded because you cannot simply "heat it up" to drive the reaction—heat triggers benzyne formation.
The Inerting Workflow (Standard Operating Procedure)
Objective: Create a certified anhydrous environment (<10 ppm H₂O).
Protocol:
-
Glassware Prep: All glassware (flasks, stir bars, condensers) must be oven-dried at 120°C+ for at least 4 hours .
-
The "Flame & Purge" Cycle:
-
Solvent Integrity: Do not trust "anhydrous" bottles after the first puncture. Distill THF from sodium/benzophenone (deep purple indicator) or use a verified solvent purification system (SPS).
Visualizing the Inerting Process
The following diagram illustrates the critical decision nodes for establishing a safe reaction environment.
Caption: Figure 1. The "Flame & Purge" cycle is non-negotiable. Heat assists vacuum in removing surface-bound moisture.
The Reaction Phase: The "Lithium-Fluorine Fork"
This is the most critical technical concept. When you lithiate a fluorobenzene, you are creating a species that is inherently unstable.
The Mechanism: The fluorine atom directs ortho-lithiation due to its inductive electron-withdrawing effect (–I). However, the resulting o-lithiofluorobenzene is prone to alpha-elimination of Lithium Fluoride (LiF). This generates Benzyne , a highly reactive intermediate that leads to tars, biphenyls, and low yields.
The Stability/Temperature Matrix
| Parameter | Safe Zone | Danger Zone | Consequence of Failure |
| Temperature | -78°C (Ideal) to -50°C | > -40°C | Rapid LiF elimination; Benzyne formation. |
| Addition Rate | Dropwise (maintain internal T < -70°C) | Bolus / Fast Stream | Localized exotherms trigger decomposition. |
| Reagent Titer | Known Precision (±0.1 M) | Unknown / Guessed | Over-charge: Side reactions. Under-charge: Incomplete conversion. |
| Quench Time | Immediate upon completion | Prolonged hold | Gradual degradation of the lithiated species. |
Reagent Titration (The "Truth" Step)
You cannot rely on the molarity printed on the bottle. Moisture intrusion lowers the effective concentration. Method: Titration using N-pivaloyl-o-toluidine.[3][4][5]
-
Dissolve roughly 100 mg of N-pivaloyl-o-toluidine (accurately weighed) in dry THF.
-
Titrate with your organolithium reagent.[6]
-
Endpoint: Solution turns from colorless to a persistent yellow/orange .
-
Calculation:
The Reaction Pathway Diagram
This diagram visualizes the competition between the desired lithiation and the fatal benzyne pathway.
Caption: Figure 2. The "Lithium-Fluorine Fork." Maintaining T < -70°C is the only way to prevent the system from sliding into the Benzyne pathway.
Troubleshooting Matrix (FAQ)
Q1: My reaction mixture turned black/dark brown. What happened? Diagnosis: Thermal decomposition (The "Benzyne" Pathway). Cause: You likely exceeded the stability threshold (-40°C) of the o-lithio species. This could be due to adding the R-Li too fast (exotherm) or insufficient cooling capacity. Fix: Use an internal thermometer . The bath temp is not the flask temp. Slow down addition rates to ensure internal temp never rises above -70°C.
Q2: I recovered mostly starting material, but my titration said I added 1.1 equivalents. Diagnosis: Moisture Quench. Cause: Your solvent or flask had residual water.[7] The R-Li reacted with the water (forming LiOH + Butane) instead of your fluorobenzene. Fix: Re-dry solvents. Perform the "Flame & Purge" cycle (Section 1.1). Titrate the R-Li immediately before use.
Q3: Can I use n-BuLi for all fluorobenzenes? Diagnosis: Reagent Mismatch. Insight: n-BuLi is a nucleophile as well as a base.[8] It might attack the ring or substituents directly. Fix: For sensitive substrates, use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . It is a bulky, non-nucleophilic base that acts strictly as a proton scavenger, reducing side reactions.
Q4: How do I safely quench the reaction? Protocol:
-
While still at -78°C, add the electrophile.
-
Allow to warm slowly only after the electrophile has had time to react (usually 1-2 hours).
-
Quench excess R-Li by adding wet solvent or Ammonium Chloride (sat. aq.) dropwise at 0°C.
-
Safety: Never quench a concentrated R-Li reaction with water directly; the hydrogen evolution can be explosive.
References
-
Sigma-Aldrich. (2024).[9] Procedures for Safe Use of Pyrophoric Organolithium Reagents.Link
-
Suffert, J. (1989).[6] Simple direct titration of organolithium reagents using N-pivaloyl-o-toluidine and/or N-pivaloyl-o-benzylaniline.[3][4][6] The Journal of Organic Chemistry, 54(2), 509–510.[6] Link
-
Schlosser, M., & Mongin, F. (1996).[10] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.[10][11] Tetrahedron Letters, 37(36), 6551–6554.[10] Link[10]
-
Princeton EHS. (2024). Safe handling of organolithium compounds in the laboratory.[8][6][9][12][13]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SCHLENK LINE - operachem [operachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. online.ucpress.edu [online.ucpress.edu]
- 5. scispace.com [scispace.com]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. batch.libretexts.org [batch.libretexts.org]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. ehs.uci.edu [ehs.uci.edu]
- 10. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ehs.ucr.edu [ehs.ucr.edu]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Purification techniques for high-purity 1,2,4-tris(trifluoromethyl)benzene
Technical Support Center: High-Purity 1,2,4-Tris(trifluoromethyl)benzene
Executive Summary
This compound (1,2,4-TTFMB) is a critical fluorinated scaffold used to modulate lipophilicity and metabolic stability in pharmaceutical and agrochemical actives. Unlike its thermodynamically favored isomer (1,3,5-TTFMB), the 1,2,4-substitution pattern offers unique regiochemical handles for further functionalization.
However, achieving >99.5% purity is notoriously difficult due to:
-
Isomeric Contamination: The presence of the 1,3,5-isomer (boiling point ~120°C) which behaves as a near-azeotrope.
-
Hydrolytic Instability of Precursors: Leading to acidic byproducts (HF) and partially fluorinated intermediates.
This guide provides a self-validating purification workflow designed to resolve these specific challenges.
Module 1: Primary Purification (The "Rough Cut")
User Question: My crude reaction mixture is dark and acidic. Direct distillation is causing corrosion in my manifold and yielding a yellow distillate. How do I stabilize the crude before fractionation?
Technical Diagnosis:
Direct distillation of crude fluorination mixtures releases trapped Hydrogen Fluoride (HF) and Lewis acid catalysts (e.g.,
The Protocol: Neutralization & Degassing Do not skip this step. Purity cannot be achieved if the pH is acidic.
-
Quench: Pour the crude reaction mixture slowly onto crushed ice/water (ratio 1:3).
-
Phase Separation: Extract the organic layer with Dichloromethane (DCM) or use the neat oil if density allows (Density ~1.5 g/mL; it will be the bottom layer).
-
Base Wash (Critical):
-
Wash 2x with 5%
solution. -
Endpoint Validation: The aqueous phase must remain pH ~8. If it turns acidic, repeat the wash.
-
-
Drying: Dry over anhydrous
(Magnesium Sulfate) for 2 hours. Avoid as it can complex with some fluorinated alcohols if present. -
Filtration: Filter through a sintered glass funnel to remove desiccant.
Data Table: Impurity Profile Before/After Wash
| Component | Crude Composition | Post-Wash Composition | Impact |
| 1,2,4-TTFMB | 85% | 92% | Relative enrichment |
| HF / Acid | >5,000 ppm | <50 ppm | Prevents degradation |
| Water | Variable | <200 ppm | Essential for distillation |
| Oligomers | 5-10% | 5-10% | Removed in next step |
Module 2: Isomer Resolution (The "Twin" Problem)
User Question: I cannot separate the 1,3,5-isomer from my 1,2,4-product. They co-distill even under vacuum. What are the parameters for effective fractionation?
Technical Diagnosis:
The boiling point differential (
The Protocol: High-Efficiency Rectification
-
Equipment: Vacuum jacketed silvered column (minimum 60cm length) packed with Helipak or Sulzer EX packing.
-
Target Vacuum: 20–50 mmHg (Reduces thermal stress and prevents isomerization).
-
Reflux Ratio: Start at 20:1 (Total Reflux for 1 hour, then take off).
Step-by-Step:
-
Equilibration: Heat the pot until the column floods, then back off slightly. Let the column equilibrate at total reflux for 60 minutes. This stacks the components by volatility.[1]
-
Foreshot (The 1,3,5 Cut): The 1,3,5-isomer is generally more volatile (lower boiling) due to higher symmetry and lower dipole moment. Collect the first 10-15% of distillate at a high reflux ratio (20:1).
-
Validation: Check this fraction by GC. It should be enriched in the 1,3,5-isomer.
-
-
Main Fraction (The 1,2,4 Cut): When the head temperature stabilizes (plateau), reduce reflux ratio to 10:1 and collect.
-
Heel: Stop when pot temperature rises sharply (indicating oligomers/tars).
Visualizing the Logic:
Caption: Workflow for the isolation of 1,2,4-TTFMB, emphasizing the critical acid removal step prior to thermal exposure.
Module 3: Advanced Polishing (Trace Isomers)
User Question: I am stuck at 98% purity. The last 2% of the 1,3,5-isomer won't distill off. What is the alternative?
Technical Diagnosis: When distillation reaches an azeotropic limit or diminishing returns, Melt Crystallization (or Zone Refining) utilizes the difference in freezing points.
-
1,3,5-TTFMB: Melting Point ~9°C (High symmetry = usually higher MP, but in this case, it forms a stable liquid lattice).
-
1,2,4-TTFMB: Due to lower symmetry, the melting point behavior differs. If the 1,2,4 isomer is solid at accessible temperatures (e.g., <0°C or room temp), this method works best.
The Protocol: Low-Temperature Solvent Crystallization Note: If 1,2,4-TTFMB is a liquid at room temperature, use a chilling bath.
-
Dissolve the 98% pure oil in a minimal amount of Pentane or Methanol (1:1 v/v).
-
Cool slowly to -20°C or -40°C.
-
The more symmetric impurity (1,3,5) often remains in the mother liquor (depending on the specific eutectic point of the mixture).
-
Seed: If available, add a seed crystal of pure 1,2,4-TTFMB.
-
Filter rapidly at cold temperatures.
(Note: If the 1,2,4 isomer is the liquid and 1,3,5 is the solid impurity, reverse the logic: Cool to precipitate the 1,3,5-isomer and keep the filtrate).
FAQs: Analysis and Safety
Q: How do I definitively distinguish the 1,2,4 isomer from the 1,3,5 isomer? A: Gas Chromatography (GC) can separate them, but 19F-NMR is the gold standard for structural validation.
-
1,3,5-TTFMB: Shows a single singlet in 19F-NMR (all fluorines are equivalent due to C3 symmetry).
-
1,2,4-TTFMB: Shows three distinct signals (or complex multiplets) because the three
groups are in chemically non-equivalent environments.
Q: Are there specific safety hazards with this compound? A: Yes.
-
Vapor Pressure: Highly volatile. Use fume hoods.
-
Skin Absorption: Fluorinated aromatics can enhance skin permeability. Wear Viton or Silver Shield gloves (Nitrile is often insufficient for long exposure).
-
Thermal Decomposition: Heating above 200°C in the presence of moisture can generate HF.
References
-
Siegemund, G., et al. (2000).[2] "Fluorine Compounds, Organic".[2][3][4] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link
-
NIST Chemistry WebBook. "1,3,5-Tris(trifluoromethyl)benzene - Phase change data". National Institute of Standards and Technology. Link
-
ChemicalBook. "this compound Product Properties". Link
-
PubChem. "1,3-Bis(trifluoromethyl)benzene (Analogous Chemistry)". National Library of Medicine. Link
-
Burford, N., et al. (1992).[5] "Synthesis and Characterization of Bis(2,4,6-tris(trifluoromethyl)phenyl) Derivatives". Organometallics, 11(1), 192-195.[5] (Demonstrates handling of highly fluorinated aryls). Link
Sources
- 1. 1,3,5-Tris(trifluoromethyl)benzene CAS#: 729-81-7 [m.chemicalbook.com]
- 2. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]
- 3. CN116553997B - Synthesis method of intermediate 1,2, 3-trifluoro-benzene for synthesizing 3,4, 5-trifluoro-bromobenzene - Google Patents [patents.google.com]
- 4. US4080392A - Process for the production of aromatic trifluoromethyl compounds of the benzene series - Google Patents [patents.google.com]
- 5. 1,3,5-三(三氟甲基)苯 97% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
Technical Comparison: 19F NMR Profiling of Tris(trifluoromethyl)benzene Isomers
Topic: 19F NMR chemical shifts of 1,2,4-tris(trifluoromethyl)benzene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In fluorinated building block analysis, distinguishing between This compound and its symmetric isomer 1,3,5-tris(trifluoromethyl)benzene is a critical checkpoint for structural validation. While the 1,3,5-isomer serves as a common internal standard due to its high symmetry, the 1,2,4-isomer presents a complex, asymmetric spectral fingerprint essential for monitoring regioselective substitution reactions.
This guide provides a comparative analysis of the 19F NMR chemical shifts, explaining the electronic and steric origins of the signal disparities. It synthesizes experimental data from validated analogues (1,2-bis and 1,3,5-tris systems) to establish a diagnostic profile for the 1,2,4-substitution pattern.
Comparative Data Analysis
The following table contrasts the 19F NMR signatures of the 1,2,4-isomer against its structural alternatives. Data is referenced to trichlorofluoromethane (CFCl₃, 0.0 ppm) in CDCl₃.
| Compound | Substitution Pattern | Symmetry | 19F Chemical Shift (δ, ppm) | Signal Multiplicity | Structural Insight |
| 1,3,5-Tris(trifluoromethyl)benzene | Meta-substituted (Symmetric) | -63.0 to -63.6 | Singlet (9F) | Chemically equivalent environments; no ortho-steric perturbation. | |
| 1,2-Bis(trifluoromethyl)benzene | Ortho-substituted | -60.4 | Singlet (6F) | Significant downfield shift (+3 ppm) due to steric crowding (ortho-effect). | |
| This compound | Asymmetric | Region A: ~ -60.4 (2F)Region B: ~ -63.0 (1F) | Three distinct signals | Pos 1 & 2: Deshielded (ortho-interaction).Pos 4: Isolated (pseudo-meta/para). |
Key Technical Insight: The Ortho-Effect
The defining feature of the 1,2,4-isomer is the deshielding of the 1- and 2-position CF₃ groups .
-
Mechanism: Steric repulsion between the ortho-CF₃ groups forces a twist in the C-CF₃ bonds or the aromatic ring, reducing conjugation and altering the local magnetic environment.
-
Result: A downfield shift to ~ -60.4 ppm, distinct from the "isolated" CF₃ signal at -63 ppm. This split allows for immediate differentiation from the single peak of the 1,3,5-isomer.
Structural Visualization & Logic
The following diagram illustrates the logical flow for distinguishing these isomers based on their NMR "fingerprint."
Figure 1: Decision logic for structural elucidation of poly(trifluoromethyl)benzenes using 19F NMR signal multiplicity.
Experimental Protocol: High-Resolution 19F NMR
To ensure reproducibility and accurate chemical shift referencing, follow this self-validating protocol.
Materials
-
Analyte: this compound (approx. 10-20 mg).[1]
-
Solvent: Chloroform-d (CDCl₃), 99.8% D.
-
Internal Standard: Trichlorofluoromethane (CFCl₃) or Hexafluorobenzene (C₆F₆).[1][2]
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 15 mg of analyte in 0.6 mL CDCl₃.
-
Add 5 µL of CFCl₃ (Internal Standard).
-
Critical: Ensure the solution is homogenous; turbidity causes line broadening.
-
-
Acquisition Parameters (Typical 400 MHz Instrument):
-
Pulse Sequence: zgfhigqn (Inverse gated decoupling) or standard zg.
-
Spectral Width: 200 ppm (approx -20 to -220 ppm) to capture all standards and analytes.
-
Relaxation Delay (D1): Set to
(typically 5-10 seconds) for quantitative integration. -
Scans (NS): 16–64 scans are usually sufficient due to the high sensitivity of 19F (83% of 1H).
-
-
Processing:
-
Apply Exponential Multiplication (LB = 0.3 Hz) for signal-to-noise enhancement.
-
Phase correction: Manual phasing is required as CF3 signals can have significant phase distortion.
-
Referencing: Set the CFCl₃ peak to 0.00 ppm.
-
Comparative Performance in Synthesis
| Feature | This compound | 1,3,5-Tris(trifluoromethyl)benzene |
| Reactivity | High Regioselectivity. Lithiation occurs exclusively at the 5-position (isolated H) or 3-position (between CF3s) depending on base/conditions. | Low Selectivity. All aromatic protons are equivalent; statistical mixtures often result from mono-functionalization. |
| Solubility | High in organic solvents; lipophilic. | High in organic solvents; often used as a lipophilicity standard. |
| NMR Utility | Diagnostic Probe. Changes in the distinct chemical shifts allow monitoring of substitution at specific ring positions. | Reference Standard. Used for calibrating field homogeneity and chemical shift due to its single, sharp line. |
Causality in Experimental Choice: Researchers choose the 1,2,4-isomer when designing "push-pull" electronic systems where the ortho-CF3 groups create a specific steric pocket, influencing the binding affinity in drug targets. The 1,3,5-isomer is chosen almost exclusively as an inert spacer or spectroscopic standard.
References
-
Schlosser, M., Porwisiak, J., & Mongin, F. (1998).[4][5] "this compound: Selective Lithiation and Subsequent Electrophilic Substitution." Tetrahedron, 54(5-6), 895-900.[4][6] Link
-
Royal Society of Chemistry (RSC). "Supplementary Information: 19F NMR data for fluoroalkylated benzenes (1,2-bis and substituted 1,2,4-tris systems)." Chemical Science. Link
-
Manglik, A., et al. (2015). "A comparison of chemical shift sensitivity of trifluoromethyl tags." Journal of Biomolecular NMR. Link
-
Alfa Chemistry. "19F NMR Chemical Shift Table." Link
Sources
Technical Guide: 1H NMR Coupling Constants for Asymmetric Trifluoromethyl Benzenes
Executive Summary
The "Ghost" Splitting Challenge: For drug development professionals working with fluorinated pharmacophores, the trifluoromethyl (
This guide objectively compares the standard analytical approach against the superior
Part 1: Technical Comparison – The Analytical Alternatives
In the context of asymmetric trifluoromethyl benzenes, the "product" is the pulse sequence and experimental setup. We compare the industry standard against the high-fidelity alternative.
Method A: Standard NMR (The Baseline)
-
Mechanism: Single-channel observation of protons.
couplings are active. -
The Problem: The
coupling constants in aromatic rings are small (0.5 – 2.0 Hz). They rarely form clean multiplets. Instead, they manifest as line broadening or "ragged" tops on peaks. -
Risk: Researchers often misinterpret this broadening as poor field homogeneity (bad shim), leading to wasted time re-shimming or incorrect integration values.
-
Verdict: Insufficient for precise structural assignment of asymmetric isomers.
Method B: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -Decoupled NMR (The Recommended Alternative)[1]
-
Mechanism: Observation of
while applying a composite pulse decoupling (CPD) sequence (e.g., WALTZ-16) on the channel. -
The Advantage: Collapses all H-F splitting. Broad "singlets" sharpen into distinct peaks; "ragged" doublets become clean doublets.
-
Verdict: The Gold Standard. It proves that the "broadening" is structural, not instrumental.
Method C: HOESY (The Spatial Verifier)
-
Mechanism: Heteronuclear Overhauser Effect Spectroscopy.[1] Detects through-space interactions rather than through-bond coupling.
-
The Advantage: Unambiguously identifies the proton spatially closest to the
group, regardless of bond count. -
Verdict: Essential for de novo structure elucidation when coupling constants are ambiguous.
Part 2: The Data – Coupling Constants ( )
The following data is synthesized from high-field NMR studies (400 MHz+) of asymmetric trifluoromethyl benzene derivatives (e.g., 3-trifluoromethylaniline, 3-bromobenzotrifluoride).
Critical Misconception: Junior scientists often expect a large quartet (
Table 1: Values by Position
| Position Relative to | Coupling Type | Bond Count | Typical Value ( | Visual Appearance in Standard |
| Ortho | 4 bonds | 0.7 – 1.5 Hz | Broadened singlet or very fine doublet. | |
| Meta | 5 bonds | < 1.0 Hz | Line broadening (looks like a "fat" peak). | |
| Para | 6 bonds | ~ 0 Hz | Sharp peak (no H-F coupling observed). |
Analyst Note: The
(ortho) and(meta) values are often so close that they cannot be distinguished by magnitude alone. The presence of broadening usually indicates ortho/meta, while a sharp signal indicates para or a proton distant from the .
Experimental Data Support
In the spectrum of 3-bromobenzotrifluoride (
-
The proton at position 2 (isolated between
and ) appears as a broad singlet due to coupling. -
Upon
decoupling, this signal sharpens significantly, confirming the proximity to fluorine. -
The proton at position 5 (para to
) retains its sharp doublet of doublets (coupling only to H4 and H6) regardless of fluorine decoupling.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed for Bruker TopSpin systems but is adaptable to Varian/Agilent.
Workflow: -Decoupled Acquisition
-
Standard Setup:
-
Acquire a standard 1D proton spectrum (zg30).[2]
-
Validation Step: Zoom into the aromatic region. If peaks look "fuzzy" but the TMS/solvent residual peak is sharp, you have H-F coupling, not shim issues.
-
-
Determine
Offset (O2): -
Set up Decoupling:
-
Create a new experiment. Select a parameter set like proton_decoupleF or manually set pulse program to zgig (inverse gated) or zggpg (if NOE is desired, though zgig is safer for integration).
-
Set Nucleus 2 (NUC2):
. -
Set O2: Enter the frequency determined in Step 2.
-
Set CPD Program: waltz16 or garp.
-
Power Check: Ensure the decoupling power (PL12/PL13) is within probe safety limits (typically high attenuation, e.g., 10-20 dB for composite decoupling).
-
-
Acquisition & Comparison:
Part 4: Visualization & Logic Flow
Diagram 1: Analytical Workflow
This diagram illustrates the decision process for handling "messy" aromatic spectra in fluorinated compounds.
Caption: Workflow for distinguishing instrumental error from H-F coupling in fluorinated aromatics.
Diagram 2: Isomer Assignment Logic
How to use the coupling constant (
Caption: Logic tree for assigning proton positions relative to the trifluoromethyl group based on line shape.
References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[6] Link
-
Reich, H. J. (2024). NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
-
Bruker BioSpin. (2021). TopSpin User Manual: Decoupling Techniques. Link
-
ChemicalBook. (2024). 3-Bromobenzotrifluoride 1H NMR Spectrum Data. Link
Sources
Comparative Guide: Acidity & Functionalization of Tris(trifluoromethyl)benzene Isomers
Executive Summary
For researchers in medicinal chemistry and materials science, the trifluoromethyl (
This guide provides a technical comparison between 1,3,5-tris(trifluoromethyl)benzene (the symmetric "gold standard") and 1,2,4-tris(trifluoromethyl)benzene (the asymmetric "specialist"). We analyze their deprotonation vectors, stability profiles, and provide validated protocols for their functionalization.
Part 1: Structural Analysis & Theoretical Acidity
The reactivity of these arenes is governed by the ortho-directing ability of the
1,3,5-Tris(trifluoromethyl)benzene ( Symmetry)
-
Proton Environment: All three protons are equivalent.
-
Electronic Activation: Every proton is flanked by two ortho
groups. -
Result: This isomer exhibits exceptionally high C-H acidity for a neutral arene. The statistical probability of deprotonation is high (3 equivalent sites), and the resulting anion is stabilized by two adjacent electron-withdrawing groups.
This compound ( Symmetry)
-
Proton Environment: Three distinct protons (H3, H5, H6).
-
Electronic Activation:
-
H3: Located between C2 and C4. Flanked by two ortho
groups. -
H5: Ortho to C4-
; meta to C2. -
H6: Ortho to C1-
; meta to C4.
-
-
Result: H3 is the "thermodynamic sink." Its acidity is comparable to the protons in the 1,3,5-isomer. H5 and H6 are significantly less acidic (
units difference estimated).
Visualization: Acidity Mapping & Deprotonation Sites
Caption: Acidity vectors in tris(CF3)benzenes. Red nodes indicate sites of high kinetic acidity susceptible to lithiation.
Part 2: Experimental Performance Comparison
The following data synthesizes results from Schlosser’s classic studies on fluorinated benzenes and modern organometallic applications.
Table 1: Performance Matrix
| Feature | 1,3,5-Tris(trifluoromethyl)benzene | This compound |
| Primary Lithiation Site | Any position (Equivalent) | C3 (exclusively) |
| Reagent Required | ||
| Reaction Temperature | ||
| Regioselectivity | 100% (Symmetry dictated) | >98% (Electronic control at C3) |
| Anion Stability | High (Stabilized by 2 | Moderate (Steric crowding at C3) |
| Major Byproducts | None (Clean conversion) | Benzyne formation if warmed > |
| Key Application | Synthesis of "Super-Mesityl" ligands | Access to 1,2,3,4-substituted arenes |
Mechanistic Insight: The "Schlosser Base" Effect
While
-
1,3,5-Isomer: The resulting 2,4,6-tris(trifluoromethyl)phenyllithium is a bulky, stable nucleophile used to create sterically encumbered phosphines and arsines.
-
1,2,4-Isomer: Lithiation at C3 creates a "pocket" surrounded by two bulky
groups. Electrophiles introduced here must be reasonably unhindered.
Part 3: Validated Experimental Protocols
Protocol A: Regioselective Lithiation of 1,3,5-Tris(trifluoromethyl)benzene
Target: Synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid
-
Setup: Flame-dry a 250 mL Schlenk flask under Argon.
-
Solvent: Add anhydrous
(50 mL) and 1,3,5-tris(trifluoromethyl)benzene (2.82 g, 10 mmol). -
Cooling: Cool the solution to
(acetone/dry ice bath). -
Metalation: Add
-BuLi (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise over 10 minutes.-
Observation: The solution may turn slightly yellow/orange.
-
Time: Stir at
for 1 hour . (Deprotonation is rapid).
-
-
Quench: Bubble dry
gas through the solution for 20 minutes while maintaining temperature. -
Workup: Allow to warm to RT. Acidify with 2M HCl. Extract with
. -
Yield: Expect >90% yield of the benzoic acid derivative.
Protocol B: Regioselective Lithiation of this compound
Target: Functionalization at the C3 position
-
Setup: Flame-dry a 100 mL Schlenk flask under Argon.
-
Reagent Choice: Use LDA (Lithium Diisopropylamide) for cleaner regiocontrol if trapping with sensitive electrophiles, though
-BuLi is often sufficient. -
Solvent: Dissolve This compound (10 mmol) in THF (40 mL).
-
Note: THF is preferred here to stabilize the more crowded C3-lithio species.
-
-
Cooling: Cool strictly to
. -
Metalation: Add base (
-BuLi or LDA, 11 mmol) slowly.-
Critical: Do not allow temperature to rise above
during addition to avoid benzyne elimination pathways.
-
-
Equilibration: Stir for 2 hours at
. The steric bulk at C3 slows the kinetics slightly compared to the 1,3,5-isomer. -
Trapping: Add electrophile (e.g.,
, ) at . -
Result: Exclusive formation of the 3-substituted product (e.g., 2,3,6-tris(trifluoromethyl)toluene if MeI is used - Note: numbering changes based on priority, but substitution is at the site between the two CF3s).
Workflow Diagram
Caption: Comparative lithiation workflow showing the divergence in intermediate species properties.
References
-
Schlosser, M., Porwisiak, J., & Mongin, F. (1998).[1] "this compound: Selective Lithiation and Subsequent Electrophilic Substitution." Tetrahedron, 54(31), 9207-9216.
-
Chambers, R. D., et al. (1997). "Direct synthesis of 1,3,5-tris(trifluoromethyl)benzene derivatives." Journal of the Chemical Society, Perkin Transactions 1.
-
Unkelbach, C., O'Shea, D. F., & Strohmann, C. (2014). "Insights into the metalation of benzene and toluene by Schlosser's base."[2] Angewandte Chemie International Edition, 53(2), 553-556.
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933.
Sources
Comparative Crystallographic Guide: Tris(trifluoromethyl)benzene Scaffolds
Executive Summary & Strategic Context
In the realm of crystal engineering and drug design, 1,3,5-tris(trifluoromethyl)benzene (
This guide objectively compares the crystallographic challenges and structural motifs of
Why This Matters
-
Fluorine Effect: The
group introduces a "polar hydrophobicity," altering metabolic stability and lipophilicity in drug candidates. -
Supramolecular Synthons: The quadrupole moment inversion allows
-mesitylene to form stable stacks with electron-rich drugs, a property utilized in co-crystal screening.
Comparative Analysis: -Mesitylene vs. Alternatives
The following analysis contrasts the target molecule with its direct hydrocarbon analog (Mesitylene) and a competitive fluorinated scaffold (Pentafluorobenzene).
Table 1: Physicochemical & Structural Profile[1]
| Feature | 1,3,5-Tris(trifluoromethyl)benzene | Mesitylene (1,3,5-Trimethylbenzene) | Pentafluorobenzene |
| Electronic State | |||
| Quadrupole Moment | Positive ( | Negative ( | Positive |
| Phase at 298 K | Liquid (bp 120°C) | Liquid (bp 164.7°C) | Liquid (bp 85°C) |
| Crystallization Method | In Situ Cryo-Zone Melting | In Situ Cryo-Zone Melting | In Situ Cryo-Zone Melting |
| Key Interaction | |||
| Rotor Dynamics | Rigid Ring |
Structural Logic
-
Quadrupole Inversion: Mesitylene typically adopts T-shaped edge-to-face packing to satisfy electrostatic complementarity between the negative
-cloud and positive ring hydrogens. In contrast, -mesitylene, due to the strong electron-withdrawing nature of three groups, depletes the -cloud electron density. This promotes parallel face-to-face stacking with electron-rich guests (or itself in specific low-T phases), maximizing electrostatic attraction. -
Steric Demand: The Van der Waals volume of a
group ( ) is significantly larger than a group ( ). This prevents the tight "gear-meshing" seen in mesitylene derivatives, often leading to lower packing efficiency and lower melting points.
Experimental Protocol: In Situ Cryo-Crystallography
Since
Diagram 1: The OHCD Zone-Melting Workflow
Caption: Workflow for converting liquid
Step-by-Step Methodology
-
Encapsulation: Draw the neat liquid
-mesitylene into a 0.3 mm Lindemann borosilicate glass capillary. Flame-seal both ends to prevent evaporation and ice formation inside the tube. -
Mounting: Fix the capillary to a magnetic base using clay or epoxy. Mount on the goniometer head and center the liquid column in the X-ray beam path.
-
Flash Freezing: Rapidly block the cryostream (set to 100 K) to flash-freeze the liquid. This results in a polycrystalline powder (opaque appearance).
-
Optical Zone Melting:
-
Use a focused IR laser or a micro-heater nozzle.
-
Create a molten zone (
mm) and move it slowly along the capillary axis ( ). -
Mechanism: As the molten zone travels, a single grain selection occurs at the solid-liquid interface, converting the polycrystal into a single crystal (transparent appearance).
-
-
Data Collection Strategy:
-
Temperature: Maintain 100 K strictly.
groups are notorious for rotational disorder.[1][2] At room temperature, they act as free rotors; at 100 K, they lock into specific conformations, allowing for precise bond length determination. -
Exposure: Use short exposure times (1–5 s) to prevent ice ring formation on the capillary surface.
-
Data Analysis & Interaction Logic
When analyzing the solved structure, specific attention must be paid to the
Table 2: Geometric Parameters (Experimental vs. Theoretical)
| Parameter | Mesitylene (Low-T XRD) | Significance | |
| Ring C-C Dist. | Aromaticity is preserved despite fluorination. | ||
| Substituent Bond | |||
| Internal Angle | Electrostatic repulsion compresses the F-C-F angle. | ||
| Disorder Model | Requires PART / EADP | Ordered |
Diagram 2: Interaction Hierarchy in Fluorinated Aromatics
Caption: Hierarchy of supramolecular forces. Unlike chloro/bromo-derivatives, F...F interactions are weak; packing is dominated by quadrupole-driven Pi-stacking.
References
-
Thalladi, V. R., et al. (1998). C-H...F Interactions in the Crystal Structures of Some Fluorobenzenes.[3] Journal of the American Chemical Society.[3]
- Boese, R., et al. (1999).In Situ Crystallization and Structure Determination of Low-Melting Liquids. Crystallography Reviews. (Standard protocol reference for OHCD method).
- Desiraju, G. R. (2013).Crystal Engineering: A Textbook. World Scientific. (Authoritative source on Fluorine supramolecular synthons).
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: TFMILB (Hypothetical Refcode for derivatives).
-
Beckmann, P. A., et al. (2006). CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations. Journal of Physical Chemistry A.
Sources
Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling 1,2,4-Tris(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and materials science, fluorinated organic compounds are indispensable building blocks. Among these, 1,2,4-Tris(trifluoromethyl)benzene stands out for its unique electronic and physical properties. However, its utility in the laboratory is matched by the critical need for stringent safety protocols. This guide provides essential, in-depth technical information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
-
Flammability: Tris(trifluoromethyl)benzene compounds are generally classified as flammable liquids and vapors.[1] They should be kept away from heat, sparks, open flames, and other ignition sources.[1]
-
Skin and Eye Irritation: Direct contact can cause serious eye irritation and skin irritation.[1]
-
Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory irritation.[1]
Given these hazards, a comprehensive approach to personal protective equipment (PPE) is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Level of Protection | Required PPE | Indications for Use |
| Standard Laboratory Attire | Safety glasses with side shields, Flame-retardant lab coat, Closed-toe shoes | Minimum requirement for being present in the laboratory where the chemical is stored or handled. |
| Direct Handling (Small Quantities) | Chemical splash goggles, Nitrile gloves, Flame-retardant lab coat | Weighing, transferring, or performing reactions with small quantities (<50 mL) within a certified chemical fume hood. |
| Direct Handling (Large Quantities or Splash Potential) | Face shield over chemical splash goggles, Chemical-resistant apron over a flame-retardant lab coat, Nitrile gloves (consider double-gloving) | Handling larger volumes (>50 mL), transfers with a higher risk of splashing, or when working outside of a fume hood is unavoidable (not recommended). |
| Emergency (Spill or Release) | Self-contained breathing apparatus (SCBA), Chemical-resistant suit, Heavy-duty chemical-resistant gloves and boots | Responding to a significant spill or release outside of a chemical fume hood. This level of response should only be undertaken by trained emergency personnel. |
Decision-Making Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
Receiving and Storage
-
Inspect upon Receipt: Upon receiving the chemical, visually inspect the container for any signs of damage or leaks.
-
Verify Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
-
Dedicated Storage: Store the container in a tightly closed, designated area for flammable liquids.[1] This area should be cool, dry, and well-ventilated, away from heat and sources of ignition.[1]
-
Incompatible Materials: Store separately from strong oxidizing agents.[1]
General Handling Procedures
-
Work in a Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to control vapor inhalation.[1]
-
Don Appropriate PPE: Before handling, put on the required PPE as determined by your risk assessment (see Section 2).
-
Grounding and Bonding: When transferring the chemical from one container to another, ground and bond the containers to prevent static discharge, which could be an ignition source.[2]
-
Use Compatible Equipment: Use non-sparking tools and explosion-proof equipment.[3][4]
-
Avoid Contamination: Do not return unused chemical to the original container.
-
Clean Up Promptly: Clean any spills immediately, following the procedures outlined in Section 4.
Post-Handling Procedures
-
Secure Container: Tightly close the container immediately after use.
-
Decontaminate Work Area: Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water. Dispose of all cleaning materials as hazardous waste.
-
Remove PPE: Remove gloves and any other contaminated PPE using the proper technique to avoid skin contact. Dispose of them in a designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
Emergency Procedures: Spill and Exposure Response
Minor Spill in a Chemical Fume Hood
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Remove Ignition Sources: Ensure all potential ignition sources are removed from the area.[1]
-
Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[1] Do not use paper towels as this can accelerate evaporation.[1]
-
Collect Absorbent Material: Carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.[1][3]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]
Skin or Eye Contact
-
Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
Inhalation
-
Move to Fresh Air: Immediately move the affected person to an area with fresh air.[1]
-
Seek Medical Attention: If the person experiences difficulty breathing or feels unwell, seek immediate medical attention.[1] Provide the Safety Data Sheet for a similar compound to the attending physician.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Collection:
-
Collect all waste containing this compound, including excess chemical, contaminated absorbent materials, and used PPE, in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solvent waste," "Contaminated debris").
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
-
Disposal:
By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.
References
- safe handling and storage of tris(fluoromethyl)benzene compounds. (2025). Benchchem.
- (Trifluoromethyl)benzene SDS, 98-08-8 Safety Data Sheets. ECHEMI.
- Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015, July 2). the NMSU safety.
- SAFETY DATA SHEET. (2025, November 6).
- SAFETY DATA SHEET. (2025, September 5). ThermoFisher.
- SAFETY DATA SHEET. (2025, January 31). TCI Chemicals.
- Safety data sheet. (2024, May 9). CPAChem.
- SAFETY DATA SHEET. TCI Chemicals.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
